Solvent Yellow 98
Description
Properties
IUPAC Name |
14-octadecyl-8-thia-14-azapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,16(20),17-octaene-13,15-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45NO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-26-37-35(38)29-23-22-28-27-20-17-18-21-31(27)40-32-25-24-30(36(37)39)33(29)34(28)32/h17-18,20-25H,2-16,19,26H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQLECBCTASDOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C5=CC=CC=C5S4)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065314 | |
| Record name | Fluorescent Yellow 3G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
555.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12671-74-8, 27870-92-4 | |
| Record name | Solvent Yellow 98 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12671-74-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione, 2-octadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012671748 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Octadecyl-1H-thioxantheno(2,1,9-def)isoquinoline-1,3(2H)-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027870924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-octadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Fluorescent Yellow 3G | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.260 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1H-Thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione, 2-octadecyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide: Spectral Analysis of Solvent Yellow 98 (CAS 12671-74-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 98, identified by CAS number 12671-74-8, is a fluorescent dye known for its application in various industrial and research settings.[1][2][3] Its chemical formula is C₃₆H₄₅NO₂S, with a molecular weight of approximately 555.81 g/mol .[1][2][4] This document provides a comprehensive technical overview of the spectral characteristics of this compound, offering a guide for its analysis and application in research, particularly in fields requiring fluorescent probes. The dye is typically a greenish-yellow or yellow-orange powder.[3][5]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 12671-74-8 | [1][2] |
| Molecular Formula | C₃₆H₄₅NO₂S | [1][2][4] |
| Molecular Weight | 555.81 g/mol | [1][2][4] |
| Appearance | Greenish-yellow to yellow-orange powder | [3][5] |
| Solubility | Insoluble in water; soluble in various organic solvents. | [4] |
Spectral Data
This section details the spectral characteristics of this compound. Due to the limited availability of public data, representative experimental protocols are provided to enable researchers to acquire this information.
UV-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is fundamental in determining the wavelengths at which a molecule absorbs light, providing insights into its electronic transitions.
Quantitative Data:
| Parameter | Value |
| Solvent | [Specify Solvent] |
| λmax (Absorption Maximum) | [Data Not Available] |
| Molar Absorptivity (ε) | [Data Not Available] |
Experimental Protocol:
A solution of this compound is prepared in a suitable, UV-transparent solvent (e.g., ethanol, dichloromethane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the λmax to ensure adherence to the Beer-Lambert law. A UV-Vis spectrophotometer is first blanked with the pure solvent in a quartz cuvette. The spectrum of the sample solution is then recorded over a relevant wavelength range (e.g., 200-800 nm) to determine the absorption maximum (λmax).
Experimental Workflow for UV-Vis Spectroscopy:
Caption: Workflow for obtaining the UV-Vis absorption spectrum of this compound.
Fluorescence Spectroscopy
As a fluorescent dye, understanding its excitation and emission characteristics is crucial for its application as a fluorescent probe or marker.[1][3][6][7]
Quantitative Data:
| Parameter | Value |
| Solvent | [Specify Solvent] |
| Excitation Maximum (λex) | [Data Not Available] |
| Emission Maximum (λem) | [Data Not Available] |
| Quantum Yield (Φ) | [Data Not Available] |
Experimental Protocol:
A dilute solution of this compound is prepared in an appropriate solvent. The absorbance of the solution at the excitation wavelength should be kept below 0.1 to avoid inner filter effects. The fluorescence spectrum is recorded using a spectrofluorometer. An excitation spectrum is first obtained by monitoring the emission at a fixed wavelength while scanning the excitation wavelengths. Subsequently, the emission spectrum is recorded by exciting the sample at its excitation maximum (λex) and scanning the emission wavelengths.
Experimental Workflow for Fluorescence Spectroscopy:
References
- 1. This compound | 12671-74-8 | FS167633 | Biosynth [biosynth.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. This compound [jnogilvychem.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. echemi.com [echemi.com]
- 6. union-pigment.com [union-pigment.com]
- 7. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]
An In-depth Technical Guide to the Absorption and Emission Spectra of Solvent Yellow 98
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic properties of Solvent Yellow 98 (C.I. 56238; CAS 12671-74-8), a fluorescent dye known for its greenish-yellow emission, high heat resistance, and good light fastness. This document summarizes the available quantitative data on its absorption and emission spectra, outlines detailed experimental protocols for its characterization, and provides visual representations of the experimental workflow.
Core Spectroscopic Properties
This compound is a versatile fluorophore with applications in plastics, fluorescent inks, and as a tracer dye. Its photophysical characteristics are crucial for its effective application in research and development, particularly in fields requiring fluorescent probes.
While comprehensive spectral data for this compound in various solvents is not extensively documented in publicly available literature, a study on structurally similar benzoxanthene dicarboximide dyes provides valuable insights. One such derivative, when compared to this compound, exhibited the following properties in ethyl acetate:
-
Absorption Maxima (λmax): 436 nm and 457 nm
-
Molar Absorptivity (ε): 17,500 M-1cm-1 at 436 nm and 16,700 M-1cm-1 at 457 nm
-
Emission Maxima (λem): 491 nm and 521 nm
Furthermore, this compound has been reported to exhibit a high photoluminescence quantum efficiency (PLQE) of over 0.95 when incorporated into a polyethylene terephthalate (PET) matrix. This high quantum yield indicates that it is a very efficient emitter, making it suitable for applications where bright fluorescence is required.
Data Presentation
The following table summarizes the available quantitative data for this compound and a closely related benzoxanthene dicarboximide dye. It is important to note that the data for the related compound is provided as a reference due to the limited availability of specific data for this compound in solution.
| Parameter | Value | Solvent/Matrix | Source |
| This compound | |||
| Photoluminescence Quantum Efficiency (ΦF) | > 0.95 | PET | [1] |
| Related Benzoxanthene Dicarboximide Dye | |||
| Absorption Maximum 1 (λmax1) | 436 nm | Ethyl Acetate | [1] |
| Molar Absorptivity at λmax1 (ε1) | 17,500 M-1cm-1 | Ethyl Acetate | [1] |
| Absorption Maximum 2 (λmax2) | 457 nm | Ethyl Acetate | [1] |
| Molar Absorptivity at λmax2 (ε2) | 16,700 M-1cm-1 | Ethyl Acetate | [1] |
| Emission Maximum 1 (λem1) | 491 nm | Ethyl Acetate | [1] |
| Emission Maximum 2 (λem2) | 521 nm | Ethyl Acetate | [1] |
Experimental Protocols
The following protocols describe the standard methodologies for measuring the absorption and emission spectra of fluorescent dyes like this compound.
1. Sample Preparation
-
Objective: To prepare solutions of this compound of known concentrations for spectroscopic analysis.
-
Materials:
-
This compound powder
-
Spectroscopic grade solvent (e.g., ethanol, chloroform, toluene)
-
Volumetric flasks (e.g., 10 mL, 25 mL, 50 mL)
-
Analytical balance
-
Micropipettes
-
-
Procedure:
-
Prepare a stock solution of this compound by accurately weighing a small amount of the dye and dissolving it in a known volume of the chosen solvent in a volumetric flask. A typical stock solution concentration is in the range of 10-3 to 10-4 M.
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations ranging from 10-5 to 10-7 M. The absorbance of the most concentrated solution should ideally be below 0.1 at the absorption maximum to avoid inner filter effects.
-
Prepare a blank sample containing only the pure solvent.
-
2. UV-Vis Absorption Spectroscopy
-
Objective: To measure the absorption spectrum of this compound and determine its absorption maximum (λmax) and molar absorptivity (ε).
-
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Turn on the spectrophotometer and allow the lamp to warm up for at least 30 minutes.
-
Fill a cuvette with the blank solvent and place it in the reference beam path.
-
Fill another cuvette with the blank solvent and place it in the sample beam path. Record a baseline spectrum.
-
Replace the blank in the sample beam path with the cuvette containing the most dilute this compound solution.
-
Scan the absorbance from a suitable wavelength range (e.g., 350-600 nm).
-
Record the wavelength of maximum absorbance (λmax).
-
Repeat the measurement for all the prepared solutions of different concentrations.
-
Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
-
3. Fluorescence Spectroscopy
-
Objective: To measure the emission and excitation spectra of this compound and determine its emission maximum (λem).
-
Instrumentation:
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
-
Procedure:
-
Turn on the spectrofluorometer and allow the excitation lamp to stabilize.
-
Emission Spectrum:
-
Fill a cuvette with a dilute solution of this compound (absorbance < 0.1 at λmax).
-
Set the excitation wavelength to the determined λmax.
-
Scan the emission monochromator over a wavelength range starting from about 10 nm above the excitation wavelength to a point where the fluorescence signal returns to the baseline (e.g., 450-700 nm).
-
Record the wavelength of maximum fluorescence intensity (λem).
-
-
Excitation Spectrum:
-
Keep the same sample in the spectrofluorometer.
-
Set the emission monochromator to the determined λem.
-
Scan the excitation monochromator over a wavelength range that covers the absorption spectrum (e.g., 350-500 nm).
-
The resulting excitation spectrum should ideally match the absorption spectrum.
-
-
4. Fluorescence Quantum Yield Determination (Comparative Method)
-
Objective: To determine the fluorescence quantum yield (ΦF) of this compound relative to a known standard.
-
Materials:
-
A fluorescent standard with a known quantum yield and spectral properties similar to this compound (e.g., Coumarin 153 in ethanol, ΦF = 0.53).
-
Solutions of the standard and this compound with accurately known absorbances at the same excitation wavelength.
-
-
Procedure:
-
Prepare a series of solutions of both the standard and this compound in the same solvent, with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength.
-
Measure the absorption spectra of all solutions.
-
Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.
-
Integrate the area under the corrected emission spectra for both the standard and the sample.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.
-
Calculate the quantum yield of this compound (ΦF,X) using the following equation: ΦF,X = ΦF,S * (GradX / GradS) * (nX2 / nS2) where ΦF,S is the quantum yield of the standard, GradX and GradS are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively, and nX and nS are the refractive indices of the sample and standard solutions (if different).
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Logical relationship of experimental components.
References
An In-depth Technical Guide to the Solubility of Solvent Yellow 98 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Solvent Yellow 98 in various organic solvents. The information is curated for professionals in research and development who require precise data and methodologies for their work with this fluorescent dye.
Core Properties of this compound
This compound is a greenish-yellow fluorescent dye known for its high heat resistance, good light fastness, and strong fluorescent properties.[1][2][3] It is primarily used in the coloring of plastics such as polyester, PS, HIPS, ABS, PC, PMMA, and PET, as well as in fluorescent inks.[2][3][4] Chemically, it belongs to the aminoketone series.[2] While it is insoluble in water, it exhibits excellent solubility in a range of organic solvents.[5]
Quantitative Solubility Data
The following table summarizes the available quantitative data for the solubility of this compound in various organic solvents at 20°C. It is important to note that there are conflicting data points from different suppliers for the same solvents. Both sets of data are presented here to provide a comprehensive view of the available information.
| Organic Solvent | Solubility at 20°C (g/L) - Data Set A | Solubility at 20°C (g/L) - Data Set B |
| Dichloromethane | 186.3[2][3][4][6] | - |
| Methylbenzene | 53.9[2][3][4][6] | 10.6[7] |
| Acetone | 2.2[2][3][4][6] | 5.2[7] |
| Butyl Acetate | 1.6[2][3][4][6] | 4.2[7] |
| Ethyl Alcohol | 1.1[2][3][4][6] | 5.1[7] |
Experimental Protocol for Determining Solubility
While a specific, standardized experimental protocol for this compound was not found in the available literature, a general and robust methodology for determining the solubility of dyes in organic solvents can be established. The following protocol is a synthesis of established methods for determining the solubility of organic compounds and dyes.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials and Equipment:
-
This compound (powder form)
-
Selected organic solvent(s) of high purity
-
Analytical balance (accurate to ±0.1 mg)
-
Vials or test tubes with secure caps
-
Constant temperature bath or incubator
-
Vortex mixer or magnetic stirrer with stir bars
-
Centrifuge
-
Spectrophotometer (UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound powder and add it to a series of vials.
-
Using a calibrated pipette, add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature bath set to the desired temperature (e.g., 20°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) using a vortex mixer at regular intervals or a magnetic stirrer to ensure equilibrium is reached between the dissolved and undissolved dye.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to rest in the constant temperature bath for a sufficient time to allow the excess solid to settle.
-
For finer suspensions, centrifuge the vials at a controlled temperature to ensure complete separation of the solid phase.
-
-
Sample Extraction and Dilution:
-
Carefully extract a known volume of the clear supernatant using a syringe.
-
Immediately filter the extracted solution through a syringe filter into a pre-weighed vial to remove any remaining solid particles.
-
Accurately weigh the filtered solution.
-
Perform a series of dilutions of the saturated solution with the same organic solvent using volumetric flasks and pipettes to bring the absorbance into the linear range of the spectrophotometer.
-
-
Quantification using UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve.
-
Measure the absorbance of the diluted sample solutions at the same λmax.
-
Using the calibration curve, determine the concentration of this compound in the diluted samples and, by accounting for the dilution factor, calculate the concentration in the original saturated solution.
-
-
Data Reporting:
-
Express the solubility in grams per liter (g/L) or other appropriate units.
-
Report the temperature at which the solubility was determined.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
References
- 1. dayglo.in [dayglo.in]
- 2. This compound|CAS No:12671-74-8 / 27870-92-4 - yellow solvent dye [chinainterdyes.com]
- 3. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. This compound [jnogilvychem.com]
- 6. union-pigment.com [union-pigment.com]
- 7. China this compound / CAS 12671-74-8/27870-92-4 factory and manufacturers | Precise Color [precisechem.com]
A Comprehensive Technical Profile of Solvent Yellow 98
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Solvent Yellow 98 (C.I. 56238), a fluorescent dye with significant applications in materials science. The document details its core chemical and physical properties, outlines its synthesis protocol, and summarizes its primary uses, with all quantitative data presented for clarity and ease of comparison.
Core Chemical and Physical Properties
This compound is a synthetic organic dye known for its vibrant greenish-yellow fluorescence, high heat resistance, and good light fastness.[1][2] It is a yellow to orange powder that is insoluble in water but readily soluble in various organic solvents.[3][4] Its primary utility is as a colorant for a wide range of plastics and polymers.[5][6]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₅NO₂S | [4][7][8][9][10] |
| Molecular Weight | 555.81 g/mol | [4][7][8][9][10] |
| CAS Registry Number | 12671-74-8 / 27870-92-4 | [1][4][6] |
| C.I. Name | This compound | [4] |
| C.I. Number | 56238 | [4][6] |
| Molecular Structure | Amino ketone | [4] |
| Appearance | Yellow-orange powder | [3][4] |
Table 2: Physicochemical and Performance Data
| Property | Value | Conditions / Notes | Reference |
| Solubility | Insoluble in water; Soluble in organic solvents | - | [3][4] |
| Heat Resistance | Up to 300°C | In Polystyrene (PS) | [1][2] |
| Light Fastness | Grade 7-8 | Scale of 1-8, where 8 is superior | [1][11] |
| Density | ~1.118 g/cm³ | Predicted | [8] |
| Melting Point | 267°C | - | [6] |
Experimental Protocols: Synthesis of this compound
The manufacturing of this compound is a multi-step chemical synthesis process. The general methodology involves the sequential reaction of several organic precursors to build the final complex molecule.
Detailed Methodology:
The synthesis pathway can be summarized as follows:
-
Etherification: The process begins with the condensation of 4-Nitro[1.8]naphthalic anhydride and 2-Aminobenzenethiol. This step forms a key thioether intermediate.[3][8]
-
Amination and Imidization: The resulting compound is then reacted with Octadecanamine. This reaction leads to the formation of a naphthalimide intermediate.[3][8][11]
-
Diazotization: The free amino group within the molecule undergoes diazotization, a reaction initiated by the addition of Sodium nitrite.[3][11]
-
Cyclization (Ring Closure): In the presence of Copper sulfate monohydrate, a closed-loop reaction occurs, forming the thioxanthene core structure of the dye.[3][11]
-
Final Treatment: The process concludes with a final boiling step using soda or a liquid alkali to yield the final this compound product, which is then filtered, dried, and crushed into a powder.[3][8][11]
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Applications in Research and Industry
This compound is not typically used in drug development due to its nature as an industrial dye. Its high stability and strong fluorescence make it valuable in materials science and other technical applications.
-
Plastics and Polymers: It is widely used for coloring a variety of plastics, including polystyrene (PS), ABS, polycarbonate (PC), PET, and PMMA, often incorporated via masterbatches.[1][6][11]
-
Fluorescent Inks and Coatings: The dye's vibrant fluorescence is utilized in the formulation of specialty inks and coatings.[2][6]
-
Non-Destructive Testing: It has been reported as a component in aerosol formulations for detecting microcracks on workpiece surfaces through fluorescence.[12]
-
Textile Dyeing: The dye is suitable for coloring synthetic fibers such as polyester.[5]
-
Pigment Preparation: this compound serves as a colorant in the preparation of fluorescent pigments, which are then used in a broader range of applications.[13]
References
- 1. China this compound / CAS 12671-74-8/27870-92-4 factory and manufacturers | Precise Color [precisechem.com]
- 2. union-pigment.com [union-pigment.com]
- 3. This compound | 12671-74-8 [chemicalbook.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. What are the applications of this compound? - Knowledge [allgreenchems.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound [chembk.com]
- 9. This compound - CAS:12671-74-8 - Sunway Pharm Ltd [3wpharm.com]
- 10. biosynth.com [biosynth.com]
- 11. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]
- 12. Page loading... [guidechem.com]
- 13. US20060063855A1 - Process for the preparation of fluorescet and non-fluorescent pigments - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Commercial Solvent Yellow 98: Sources, Purity, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a thorough overview of the commercial landscape of Solvent Yellow 98, a fluorescent dye with applications in various scientific and industrial fields. This document details its commercial sources, typical purity levels, potential impurities stemming from its synthesis, and robust analytical methodologies for its characterization. The information presented herein is intended to assist researchers and professionals in sourcing, qualifying, and utilizing this compound with a high degree of confidence.
Commercial Availability and Purity Specifications
This compound is available from a range of chemical suppliers, catering to different grades and research needs. The purity of the commercially available dye is a critical parameter for its application, particularly in sensitive research and development environments. While a comprehensive impurity profile is not always provided by suppliers, stated purity levels typically range from 95% to over 99%.
Below is a summary of some commercial suppliers and their stated purity for this compound:
| Supplier | Stated Purity | Additional Information |
| Jinan Ogilvy Chemical Co., Ltd. | ≥99% | Provides technical specifications including appearance and solubility. |
| CymitQuimica | Min. 95% | Offers the product for laboratory use. |
| MedchemExpress | Not specified | Provides product for research use only. |
| Santa Cruz Biotechnology | Not specified | For research use only. |
| Spectrum Chemical | Not specified | Meets or exceeds grade requirements or specifications for each product.[1] |
| ChemicalBook | Varies by supplier | A platform listing multiple suppliers with varying specifications.[2] |
| Biosynth | Not specified | High-quality reference standards for pharmaceutical testing.[3] |
It is imperative for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain detailed information on the purity and the methods used for its determination.
Potential Impurities in Commercial this compound
The purity of this compound is intrinsically linked to its manufacturing process. The common synthesis route involves the reaction of 4-Nitro[4][5]naphthalic anhydride with 2-Aminobenzenethiol, followed by reaction with octadecylamine and subsequent cyclization.[4][6] Based on this synthesis, potential impurities may include:
-
Unreacted Starting Materials:
-
Intermediates: Incomplete reactions can lead to the presence of intermediate products.
-
Byproducts: Side reactions occurring during the synthesis can generate structurally related compounds.
-
Residual Reagents and Solvents:
-
Sodium nitrite
-
Copper sulfate
-
Organic solvents used in the reaction and purification steps.
-
The presence of these impurities can affect the dye's photophysical properties, solubility, and performance in its intended application. Therefore, rigorous analytical characterization is essential.
Experimental Protocols for Purity Determination
A multi-technique approach is recommended for the comprehensive purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the main component and any impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
While a specific, standardized HPLC method for this compound is not universally published, a general reverse-phase HPLC method, similar to those used for other solvent dyes, can be adapted and validated.[7]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common choice.
-
Mobile Phase: A gradient elution is often effective for separating the main dye from potential impurities with varying polarities. A typical mobile phase could consist of:
-
Solvent A: Water with 0.1% formic acid or acetic acid (to improve peak shape).
-
Solvent B: Acetonitrile or methanol.
-
A gradient program could start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B over the course of the run.
-
-
Sample Preparation:
-
Accurately weigh a small amount of the this compound sample.
-
Dissolve the sample in a suitable solvent in which it is fully soluble, such as tetrahydrofuran (THF) or dichloromethane, to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Detection: The wavelength for detection should be set at the maximum absorbance of this compound, which is typically in the visible range. A DAD can be used to scan a range of wavelengths to detect impurities with different absorption spectra.
-
Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a reference standard of this compound with a known purity is required.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity
¹H and ¹³C NMR spectroscopy are invaluable for confirming the chemical structure of this compound and identifying organic impurities.
Methodology:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
Sample Preparation:
-
Dissolve an accurately weighed sample of this compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
The concentration should be sufficient to obtain a good signal-to-noise ratio (typically 5-10 mg in 0.5-0.7 mL of solvent).
-
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment of the main component and any significant impurities.
-
Data Analysis:
-
The chemical shifts, coupling constants, and integration of the peaks in the ¹H NMR spectrum should be consistent with the structure of this compound.
-
The presence of unexpected peaks may indicate impurities. The integration of these impurity peaks relative to the main component can provide a semi-quantitative estimate of their levels.
-
Visualizing the Analytical Workflow
The following diagrams, created using the DOT language, illustrate the logical flow of the experimental protocols for the purity analysis of this compound.
Caption: A workflow diagram illustrating the key steps in the purity analysis of this compound.
Caption: A conceptual diagram showing the synthesis pathway and the origin of potential impurities.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound | 12671-74-8 [chemicalbook.com]
- 3. This compound | 12671-74-8 | FS167633 | Biosynth [biosynth.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. echemi.com [echemi.com]
- 7. apps.dtic.mil [apps.dtic.mil]
An In-depth Technical Guide to the Health and Safety of Solvent Yellow 98
This guide provides a comprehensive overview of the health and safety aspects of Solvent Yellow 98, intended for researchers, scientists, and drug development professionals. The information is compiled from various safety data sheets and chemical suppliers.
Chemical Identification
| Identifier | Value |
| Product Name | This compound |
| Synonyms | Fluorescent Yellow 3G, Keyplast Fluorescent Yellow 3R, Elbaplast Fluorescent Yellow G[1] |
| CAS Number | 12671-74-8[1][2] |
| EC Number | 603-155-8[1][2] |
| Molecular Formula | C36H45NO2S[2] |
| Molecular Weight | 555.81 g/mol [2] |
| Chemical Structure | Thiaxanthene series |
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These characteristics are essential for safe handling and storage.
| Property | Value |
| Physical State | Greenish-yellow powder[2][3] |
| Melting Point | 267 °C[4] |
| Boiling Point | 699.9 °C at 760 mmHg[2] |
| Density | 0.64 g/cm³[3][4] |
| Vapor Pressure | 1.94E-19 mmHg at 25°C[2] |
| Flash Point | 377.1 °C[2] |
| Water Solubility | Insoluble[5] |
Solubility in Organic Solvents (g/L at 20°C): [4]
| Solvent | Solubility (g/L) |
| Acetone | 2.2 |
| Butyl Acetate | 1.6 |
| Methylbenzene | 53.9 |
| Dichloromethane | 186.3 |
| Ethylalcohol | 1.1 |
Toxicological Information
Comprehensive toxicological data for this compound is largely unavailable in the public domain. The following table summarizes the current status of toxicological information.
| Toxicological Endpoint | Data |
| Acute Toxicity (Oral) | No data available[3][6] |
| Acute Toxicity (Dermal) | No data available[3][6] |
| Acute Toxicity (Inhalation) | No data available[3][6] |
| Skin Corrosion/Irritation | No data available[3][6] |
| Serious Eye Damage/Irritation | No data available[3][6] |
| Respiratory or Skin Sensitization | No data available[3][6] |
| Germ Cell Mutagenicity | No data available[3][6] |
| Carcinogenicity | No data available[3][6] |
| Reproductive Toxicity | No data available[3][6] |
| STOT-Single Exposure | No data available[3][6] |
| STOT-Repeated Exposure | No data available[3][6] |
| Aspiration Hazard | No data available[3] |
Ecological Information
Data on the environmental impact of this compound is also limited.
| Ecotoxicological Endpoint | Data |
| Toxicity to Fish | No data available[6] |
| Toxicity to Daphnia and other aquatic invertebrates | No data available[6] |
| Toxicity to Algae | No data available[6] |
| Toxicity to Microorganisms | No data available[6] |
| Persistence and Degradability | No data available[6] |
| Bioaccumulative Potential | No data available[6] |
| Mobility in Soil | No data available[6] |
Experimental Protocols
5.1. Determination of Melting Point
The melting point of a solid crystalline substance like this compound is typically determined using the capillary method.
-
Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of a few millimeters.
-
Apparatus: A melting point apparatus with a heated block or an oil bath is used. The capillary tube containing the sample is placed in the apparatus adjacent to a calibrated thermometer.
-
Heating: The sample is heated at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the expected melting point.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure substance, this range is typically narrow.
5.2. Determination of Solubility in Organic Solvents
The solubility of a dye in an organic solvent can be determined by the saturation method.
-
Sample Preparation: A known volume of the desired organic solvent is placed in a thermostatically controlled vessel.
-
Saturation: An excess amount of this compound is added to the solvent.
-
Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to ensure that equilibrium is reached and the solution is saturated.
-
Separation and Analysis: The undissolved solid is separated from the saturated solution by filtration or centrifugation.
-
Quantification: A known volume of the clear, saturated solution is taken, the solvent is evaporated, and the mass of the dissolved dye is determined gravimetrically. The solubility is then expressed in grams per liter (g/L).
Safe Handling and Emergency Procedures Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound and the appropriate response in case of an accidental release.
References
- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Determination of Melting Point [wiredchemist.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Video: Boiling Points - Concept [jove.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
Methodological & Application
Application Notes: Solvent Yellow 98 as a Versatile Fluorescent Probe in Polymer Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Solvent Yellow 98 as a fluorescent probe for characterizing various properties of polymer systems. While traditionally used as a colorant, the inherent fluorescent properties of this compound, coupled with its excellent thermal stability and compatibility with a wide range of polymers, make it a promising candidate for advanced applications in materials science and pharmaceutical development.
Introduction to this compound
This compound, also known as Fluorescent Yellow 3G, is a highly fluorescent dye with the chemical formula C₃₆H₄₅NO₂S.[1] It is characterized by its greenish-yellow fluorescence and is soluble in many organic solvents and polymer matrices.[2][3] Its high heat and light resistance make it suitable for incorporation into various plastics processed at elevated temperatures.[2][3][4]
Key Properties:
-
Chemical Structure: Thioxanthene derivative[4]
-
Appearance: Greenish-yellow powder[2]
-
Compatibility: Good compatibility with a wide range of polymers including Polystyrene (PS), Polycarbonate (PC), Polyethylene Terephthalate (PET), Polymethyl Methacrylate (PMMA), and others.[3]
Principle of Operation as a Fluorescent Probe
The fluorescence of a probe molecule like this compound is sensitive to its immediate microenvironment. Changes in the polymer matrix, such as viscosity, polarity, and temperature, can alter the photophysical properties of the dye, leading to measurable changes in its fluorescence signal. These changes can manifest as shifts in the emission wavelength, changes in fluorescence intensity, or variations in fluorescence lifetime.
Data Presentation: Photophysical Properties of this compound
The following table summarizes the known photophysical properties of this compound. It is important to note that these properties can vary depending on the specific polymer matrix and the concentration of the dye.
| Property | Value | Polymer Matrix | Reference |
| Photoluminescence Quantum Yield (PLQY) | > 0.95 | PET | |
| Fluorescence Lifetime | < 1000 hours (under specific test conditions) | PET | |
| Excitation Wavelength (Typical) | ~450 nm | Not specified | |
| Emission Wavelength (Typical) | Greenish-Yellow | Not specified | [2] |
Application: Monitoring Polymer Viscosity
Signaling Pathway:
The fluorescence intensity and lifetime of certain dyes, known as "molecular rotors," are highly dependent on the viscosity of their environment. In a low-viscosity medium, the molecule can undergo non-radiative decay through intramolecular rotation, quenching fluorescence. As the viscosity of the polymer increases (e.g., during curing or at lower temperatures), this rotation is hindered, leading to a significant increase in fluorescence intensity and lifetime. While this compound has not been definitively characterized as a molecular rotor in published literature, its rigid structure with potentially rotatable groups suggests it may exhibit such behavior. Researchers should perform initial calibration studies to confirm this property in their specific polymer system.
Caption: Signaling pathway for a molecular rotor in varying viscosity environments.
Experimental Protocol: Monitoring Polymer Curing via Fluorescence
-
Preparation of this compound Stock Solution:
-
Dissolve a precise amount of this compound in a suitable solvent (e.g., dichloromethane, methylbenzene) to create a stock solution of known concentration (e.g., 1 mg/mL).[2]
-
-
Incorporation into Polymer Resin:
-
Add a small aliquot of the this compound stock solution to the liquid polymer resin or monomer mixture to achieve a final concentration typically in the range of 10⁻⁵ to 10⁻⁶ M.
-
Ensure thorough mixing to achieve a homogeneous dispersion of the probe.
-
-
Experimental Workflow:
Caption: Experimental workflow for monitoring polymer curing.
-
Data Acquisition:
-
Place the polymer-probe mixture in a suitable sample holder for fluorescence measurements (e.g., a cuvette or between two glass plates).
-
Use a fluorometer to record the fluorescence emission spectrum or fluorescence lifetime at regular intervals as the polymer cures.
-
Simultaneously, measure the viscosity of a parallel sample using a rheometer to establish a calibration curve.
-
-
Data Analysis:
-
Plot the fluorescence intensity (or lifetime) as a function of curing time.
-
Plot the viscosity as a function of curing time.
-
Generate a calibration curve by plotting fluorescence intensity (or lifetime) versus viscosity. This curve can then be used to determine the viscosity of subsequent samples based on their fluorescence.
-
Application: In-Situ Temperature Sensing
Signaling Pathway:
The fluorescence of some dyes is sensitive to temperature. This can be due to several factors, including increased non-radiative decay at higher temperatures, leading to a decrease in fluorescence intensity. For some molecules, the ratio of the intensities of two different emission bands can change with temperature, providing a ratiometric and more robust measurement that is less susceptible to fluctuations in probe concentration or excitation light intensity. Perylene derivatives, which are structurally similar to this compound, have been shown to exhibit temperature-sensitive fluorescence.
Caption: Signaling pathway for temperature sensing using fluorescence.
Experimental Protocol: Real-Time Temperature Monitoring in Polymers
-
Preparation of Polymer-Probe Sample:
-
Incorporate this compound into the polymer matrix as described in the viscosity monitoring protocol. The concentration should be kept low (e.g., < 10⁻⁵ mass fraction) to avoid altering the polymer's properties.
-
For calibration, prepare thin films or small samples of the polymer containing the probe.
-
-
Experimental Workflow:
Caption: Experimental workflow for temperature calibration.
-
Calibration:
-
Place the polymer-probe sample in a temperature-controlled environment (e.g., a hot stage or oven) with a calibrated thermocouple for accurate temperature reading.
-
Record the fluorescence emission spectrum of the sample at various known temperatures.
-
Identify any temperature-sensitive features in the spectrum, such as a decrease in overall intensity or a change in the ratio of two emission peaks.
-
Plot the chosen fluorescence parameter (e.g., intensity at a specific wavelength or the ratio of intensities at two wavelengths) against the measured temperature to create a calibration curve.
-
-
In-Situ Measurement:
-
For real-time process monitoring (e.g., in an extruder), a fiber-optic probe can be used to deliver excitation light and collect the fluorescence emission from the polymer melt.
-
The collected fluorescence signal is then analyzed using the pre-determined calibration curve to obtain the real-time temperature of the polymer.
-
Application: Detecting Polymer Degradation
Logical Relationship:
Polymer degradation often leads to changes in the chemical and physical environment of the polymer matrix, such as the formation of polar groups (e.g., carbonyls) and changes in chain conformation. These alterations can affect the polarity and viscosity of the microenvironment surrounding the this compound probe. A change in the local polarity can cause a shift in the fluorescence emission spectrum (solvatochromism). Therefore, by monitoring the emission wavelength of this compound, it may be possible to detect the onset and progression of polymer degradation.
Caption: Logical relationship for detecting polymer degradation.
Experimental Protocol: Monitoring Polymer Degradation
-
Sample Preparation:
-
Prepare polymer films or samples containing a known concentration of this compound.
-
Prepare a set of control samples that will not be subjected to degradation.
-
-
Degradation Protocol:
-
Expose the polymer samples to degradative conditions, such as UV irradiation, elevated temperatures, or a chemically aggressive environment.
-
Remove samples at different time intervals for analysis.
-
-
Fluorescence Measurement:
-
Record the fluorescence emission spectrum of each degraded sample and the control samples.
-
-
Data Analysis:
-
Compare the emission spectra of the degraded samples to the control samples.
-
Look for systematic shifts in the emission maximum or changes in the spectral shape.
-
Correlate the extent of the spectral shift with the duration of degradation.
-
Optionally, use other analytical techniques (e.g., FTIR to detect carbonyl groups) to confirm the degradation and correlate it with the fluorescence data.
-
Concluding Remarks
This compound presents a promising and versatile fluorescent probe for the in-situ and non-destructive analysis of polymer systems. Its high thermal stability and compatibility with a wide range of polymers make it a valuable tool for monitoring critical parameters such as viscosity, temperature, and degradation. It is important for researchers to perform initial calibration experiments for their specific polymer systems to quantitatively correlate the fluorescence properties of this compound with the polymer properties of interest. The detailed protocols provided herein offer a solid foundation for developing these advanced characterization techniques in both academic and industrial research settings.
References
Application Notes and Protocols for Incorporating Solvent Yellow 98 into Plastics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 98 is a fluorescent greenish-yellow solvent dye known for its high heat resistance, good lightfastness, and strong fluorescent properties.[1][2][3] It is widely used to color a variety of plastics, providing a vibrant and durable finish.[4][5][6] This document provides detailed application notes and protocols for the successful incorporation of this compound into various plastic resins. The information is intended to guide researchers and scientists in developing colored plastic components for a range of applications.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is crucial for its effective application in plastics. Key properties are summarized in the table below.
| Property | Value | References |
| Appearance | Greenish-yellow powder | [2][4] |
| C.I. Name | This compound | [3][4] |
| CAS Number | 12671-74-8, 27870-92-4 | [1][4] |
| Molecular Formula | C₃₆H₄₅NO₂S | [7][8] |
| Molecular Weight | 555.81 g/mol | [7][8] |
| Melting Point | 267 °C | [1][4] |
| Heat Resistance in PS | 300 °C | [1][2][4] |
| Light Fastness in PS (1-8 scale) | 6-7 | [1][4] |
| Density | 0.64 g/cm³ | [1][2][4] |
Polymer Compatibility
This compound is compatible with a wide range of thermoplastic polymers. Its suitability for various plastics is detailed in the table below.
| Polymer | Compatibility | References |
| Polystyrene (PS) | Superior | [1][3][9] |
| High Impact Polystyrene (HIPS) | Superior | [1][3] |
| Acrylonitrile Butadiene Styrene (ABS) | Superior | [1][3][9] |
| Polycarbonate (PC) | Superior | [1][3][9] |
| Polymethyl Methacrylate (PMMA) | Superior | [1][3][9] |
| Styrene Acrylonitrile (SAN) | Superior | [1][3][9] |
| Acrylonitrile Styrene Acrylate (ASA) | Applicable | [1][3] |
| Polyethylene Terephthalate (PET) | Applicable | [1][3][9] |
| Polyamide 6 (PA6) | Applicable | [1][5] |
| Polyamide 66 (PA66) | Limited Suitability | [5] |
| Rigid Polyvinyl Chloride (RPVC) | Applicable | [1][3] |
Recommended Dosages
The recommended dosage of this compound depends on the desired color intensity and the transparency of the final product.
| Application | Recommended Dosage (%) | References |
| Transparent Applications | 0.005 | [1] |
| Non-transparent Applications | 0.02 | [1] |
| Degree of Pigmentation (with 0.1% TiO₂) | 0.05 | [1][4] |
Solubility Data
The solubility of this compound in various organic solvents at 20°C is presented below. This information is useful for cleaning equipment and for potential solvent-based incorporation methods.
| Solvent | Solubility (g/L) | References |
| Dichloromethane | 186.3 | [1] |
| Methylbenzene (Toluene) | 53.9 | [1] |
| Acetone | 2.2 | [1] |
| Butyl Acetate | 1.6 | [1] |
| Ethyl Alcohol | 1.1 | [1] |
Experimental Protocols
Several methods can be employed to incorporate this compound into plastics. The most common industrial methods are masterbatching, compounding, and injection molding. Below are detailed protocols for each of these methods.
Logical Workflow for Incorporating this compound into Plastics
Caption: General workflow for incorporating this compound into plastics.
Protocol 1: Masterbatch Production
A masterbatch is a concentrated mixture of the dye encapsulated in a carrier resin. This is a common and effective method for coloring plastics.
Objective: To produce a concentrated masterbatch of this compound for subsequent use in polymer processing.
Materials and Equipment:
-
This compound powder
-
Carrier resin (e.g., PE, PP, or a compatible polymer)
-
Twin-screw extruder
-
Gravimetric feeder
-
Water bath for cooling
-
Pelletizer
Procedure:
-
Pre-Drying: Dry the this compound powder and the carrier resin pellets according to their respective technical datasheets to remove any moisture.
-
Premixing: In a sealed container, pre-mix the this compound powder with the carrier resin at a predetermined ratio (e.g., 20-40% dye loading). Tumble mix for 15-20 minutes to ensure a homogenous mixture.
-
Extrusion:
-
Set the temperature profile of the twin-screw extruder appropriate for the carrier resin. A typical profile for LDPE would be 160-220°C from the feed zone to the die.
-
Feed the premixed material into the extruder using a gravimetric feeder at a constant rate.
-
Set the screw speed to ensure proper mixing and dispersion of the dye within the polymer melt. A moderate screw speed is generally recommended to avoid excessive shear and thermal degradation.
-
-
Cooling and Pelletizing:
-
The extruded strands are passed through a water bath for cooling.
-
The cooled strands are then fed into a pelletizer to produce the masterbatch pellets.
-
-
Quality Control: The resulting masterbatch pellets should be checked for color consistency and dye dispersion.
Experimental Workflow for Masterbatch Production
Caption: Step-by-step workflow for producing this compound masterbatch.
Protocol 2: Direct Compounding
In this method, the dye is directly mixed with the base polymer and any other additives in an extruder.
Objective: To produce a fully compounded and colored plastic ready for final processing.
Materials and Equipment:
-
This compound powder
-
Base polymer resin (e.g., ABS, PC)
-
Other additives as required (e.g., UV stabilizers, antioxidants)
-
Twin-screw extruder
-
Gravimetric feeders for each component
-
Water bath for cooling
-
Pelletizer
Procedure:
-
Pre-Drying: Ensure all components (dye, polymer, additives) are properly dried.
-
Feeding:
-
Set the temperature profile of the twin-screw extruder suitable for the base polymer. For ABS, a typical range is 200-240°C.
-
Use separate gravimetric feeders to introduce the polymer resin, this compound, and any other additives into the extruder at the desired ratios. The dye concentration will be at the final target level (e.g., 0.02% for non-transparent applications).
-
-
Extrusion and Mixing: The components are melt-mixed within the extruder. The screw design and speed should be optimized to achieve a homogeneous dispersion of the dye and additives.
-
Cooling and Pelletizing: The compounded material is extruded, cooled in a water bath, and pelletized.
-
Quality Control: The final pellets should be inspected for color uniformity and any signs of degradation.
Protocol 3: Incorporation via Injection Molding
For small-scale production or laboratory testing, the dye or masterbatch can be directly mixed with the polymer at the injection molding machine.
Objective: To produce a final colored plastic part directly via injection molding.
Materials and Equipment:
-
This compound masterbatch or powder
-
Base polymer resin
-
Injection molding machine
Procedure:
-
Pre-Drying: Dry the polymer resin and masterbatch (if used) as per the manufacturer's recommendations.
-
Mixing:
-
Using Masterbatch: Tumble mix the masterbatch pellets with the natural polymer pellets at the calculated let-down ratio to achieve the desired final color concentration.
-
Using Powder: For direct powder coloring, the polymer pellets can be coated with the dye powder using a small amount of a wetting agent. However, this method may result in less uniform color distribution.
-
-
Injection Molding:
-
Set the injection molding machine parameters (temperature, pressure, injection speed, etc.) according to the requirements of the base polymer.
-
Feed the mixed material into the hopper of the injection molding machine.
-
The material is melted, mixed in the screw and barrel, and injected into the mold to form the final part.
-
-
Part Evaluation: The molded parts should be evaluated for color consistency, surface finish, and mechanical properties.
Health and Safety Considerations
-
Handling: this compound is a fine powder and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask or respirator to avoid inhalation of the powder.
-
Thermal Decomposition: Avoid processing at temperatures significantly above the recommended heat stability to prevent thermal decomposition of the dye, which may release harmful fumes.
-
Migration: While this compound generally exhibits good migration resistance, it is essential to perform migration testing, especially for food contact or medical applications, to ensure compliance with regulatory standards. Migration can be influenced by the polymer type, dye concentration, and the nature of the contacting medium.
Potential Chemical Interactions and Migration Pathway
Caption: Factors influencing the migration of this compound from the plastic matrix.
References
- 1. dayglo.in [dayglo.in]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. This compound [jnogilvychem.com]
- 6. What are the applications of this compound? - Knowledge [allgreenchems.com]
- 7. This compound, Fluorescent yellow 3G [xcwydyes.com]
- 8. This compound Dyes (Fluorescent yellow 3G) for Plastic [colorbloomdyes.com]
- 9. specialchem.com [specialchem.com]
Application Notes and Protocols: Solvent Yellow 98 in Non-Destructive Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Solvent Yellow 98, a potent fluorescent dye, in non-destructive testing (NDT), with a specific focus on liquid penetrant inspection (LPI) applications. Detailed protocols, data summaries, and workflow visualizations are provided to facilitate its use in laboratory and research settings.
Introduction to this compound in NDT
This compound is a greenish-yellow, oil-soluble fluorescent dye known for its high heat resistance, good light fastness, and strong fluorescence under ultraviolet (UV) light.[1][2][3] These properties make it a highly effective tracer for detecting surface-breaking defects such as cracks, seams, and porosity in non-porous materials.[4][5] In the context of non-destructive testing, this compound can be incorporated into a penetrant fluid. This fluid is applied to a material's surface, where it seeps into any open discontinuities. Subsequent removal of the excess penetrant and application of a developer draws the trapped fluorescent solution out, making defects visible under UV-A (365 nm) black light.[4]
Physicochemical Properties of this compound
The efficacy of this compound in NDT applications is directly related to its physical and chemical properties. A summary of these properties is presented below.
| Property | Value | Reference |
| Appearance | Greenish-yellow powder | [6] |
| C.I. Name | This compound | [2] |
| CAS Numbers | 12671-74-8, 27870-92-4 | [3][6] |
| Molecular Formula | C₃₆H₄₅NO₂S | [7] |
| Molecular Weight | 555.81 g/mol | [7] |
| Melting Point | 267 °C | [3][6] |
| Heat Resistance (in PS) | Up to 300 °C | [1][3] |
| Light Fastness (in PS) | 6-7 (on a scale of 1-8, where 8 is superior) | [3][6] |
Solubility Data
The solubility of this compound in various organic solvents is a critical factor in the formulation of fluorescent penetrants. The following table summarizes its solubility at 20°C.
| Solvent | Solubility (g/L) | Reference |
| Acetone | 2.2 | [3] |
| Butyl Acetate | 1.6 | [3] |
| Methylbenzene (Toluene) | 53.9 | [3] |
| Dichloromethane | 186.3 | [3] |
| Ethyl Alcohol | 1.1 | [3] |
Experimental Protocol: Fluorescent Penetrant Inspection (FPI) using this compound
This protocol outlines the steps for conducting a fluorescent penetrant inspection using a custom-formulated penetrant containing this compound. This method is suitable for detecting surface flaws in non-porous materials such as metals, ceramics, and some plastics.[4]
Materials and Equipment
-
This compound dye
-
Carrier solvent (e.g., a high-flashpoint oil or a suitable organic solvent based on solubility data)
-
Penetrant remover (solvent-based)
-
Developer (e.g., non-aqueous wet developer)
-
UV-A (black light) source (peak wavelength of 365 nm)
-
Test specimens
-
Lint-free cloths
-
Personal protective equipment (gloves, safety glasses)
Preparation of Fluorescent Penetrant Solution
-
Based on the solubility data, select an appropriate carrier solvent. For a basic formulation, a light industrial oil or a mixture of solvents can be used.
-
Dissolve this compound in the chosen solvent to achieve a desired concentration. A typical starting concentration can range from 0.1% to 1.0% by weight.
-
Ensure the dye is completely dissolved through agitation or sonication.
FPI Procedure
The following steps are adapted from standard FPI methodologies.[4][5][8]
-
Pre-cleaning: Thoroughly clean the surface of the test specimen to remove any contaminants such as oil, grease, or dirt that could obstruct the entry of the penetrant into defects.[5][8] Dry the surface completely.
-
Penetrant Application: Apply the this compound penetrant solution to the surface of the specimen. This can be done by spraying, brushing, or immersing the part.[5]
-
Dwell Time: Allow the penetrant to remain on the surface for a sufficient amount of time (typically 10-30 minutes) to allow it to seep into any surface-breaking flaws through capillary action.[5][9]
-
Excess Penetrant Removal: Carefully remove the excess penetrant from the surface. For a solvent-removable penetrant, use a clean, lint-free cloth lightly dampened with the penetrant remover. Avoid flushing the surface, as this can remove the penetrant from within the defects.[8]
-
Developer Application: Apply a thin, even layer of developer to the surface. The developer acts as a blotter, drawing the trapped penetrant out of the flaws to create a visible indication.[4][9]
-
Developing Time: Allow the developer to dry and for the indications to bleed out. This can take several minutes.[9]
-
Inspection: Examine the surface under a darkened environment using a UV-A black light. Any defects will appear as bright greenish-yellow fluorescent indications against the developer background.[4]
-
Post-cleaning: After inspection, clean the specimen to remove all penetrant and developer residues.
Visualizations
Fluorescent Penetrant Inspection Workflow
Caption: Workflow for Fluorescent Penetrant Inspection.
Logic Diagram for NDT Application of this compound
Caption: Properties of this compound enabling NDT.
References
- 1. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]
- 2. union-pigment.com [union-pigment.com]
- 3. dayglo.in [dayglo.in]
- 4. Fluorescent Penetrant Inspection Process | REL [relinc.com]
- 5. Fluorescent Penetrant Testing - OnestopNDT [onestopndt.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. This compound | 12671-74-8 | FS167633 | Biosynth [biosynth.com]
- 8. magnaflux.com [magnaflux.com]
- 9. The Ultimate Guide to Fluorescent Penetrant Testing [Infographic] [magnaflux.eu]
Application Notes and Protocols: Solvent Yellow 98 in Fluorescence Microscopy
Disclaimer: The following application notes and protocols are generated based on the general properties of Solvent Yellow 98. As of the latest search, specific applications of this compound in fluorescence microscopy are not well-documented in scientific literature. These protocols are intended as a starting point for researchers and may require significant optimization.
Introduction
This compound is a greenish-yellow fluorescent dye belonging to the thiaxanthene series.[1] It is characterized by its strong fluorescence, high thermal resistance, and good light fastness.[1][2] While primarily used in the plastics and ink industries for coloration, its fluorescent properties suggest potential for applications in fluorescence microscopy, particularly for staining lipophilic structures.[1][3][4] This document provides an overview of its properties and a hypothetical protocol for its use in staining intracellular lipid droplets.
Physicochemical Properties and Spectral Data
| Property | Value | Reference |
| Chemical Formula | C₃₆H₄₅NO₂S | [5] |
| Molar Mass | 555.81 g/mol | [5] |
| Appearance | Yellow-orange to greenish-yellow powder | [3][6] |
| Solubility | Insoluble in water; soluble in organic solvents such as acetone, butyl acetate, methylbenzene, and dichloromethane. | [3][6][7] |
| Melting Point | Approximately 110-267°C (Varies by source) | [6][7][8] |
| Fluorescence | Strong greenish-yellow fluorescence | [1][2] |
Hypothetical Application: Staining of Intracellular Lipid Droplets
Given its lipophilic nature (inferred from its solubility in organic solvents), this compound could potentially be used to stain neutral lipid stores within cells, such as lipid droplets. The following is a hypothetical protocol for this application.
Experimental Protocol: Staining of Lipid Droplets in Cultured Cells
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), spectroscopy grade
-
Phosphate-buffered saline (PBS), pH 7.4
-
Formaldehyde, 4% in PBS (for fixed-cell imaging)
-
Mounting medium
-
Cultured cells on coverslips
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Vortex thoroughly to dissolve.
-
Dilute the stock solution in PBS to a final working concentration (e.g., 1-10 µg/mL). The optimal concentration will need to be determined empirically.
-
-
Cell Preparation (Live-Cell Imaging):
-
Grow cells on glass-bottom dishes or coverslips to the desired confluency.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the this compound working solution at 37°C for 15-30 minutes. Incubation time may require optimization.
-
Wash the cells three times with warm PBS to remove excess dye.
-
Image the cells immediately in fresh PBS or culture medium.
-
-
Cell Preparation (Fixed-Cell Imaging):
-
Grow cells on coverslips to the desired confluency.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Incubate the cells with the this compound working solution for 30 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
-
Fluorescence Microscopy:
-
Image the stained cells using a fluorescence microscope. Since the exact excitation and emission maxima are not defined for biological samples, it is recommended to start with a standard green/yellow channel (e.g., excitation around 488 nm and emission detection between 500-550 nm) and optimize from there.
-
Expected Results
If this compound effectively stains lipid droplets, you would expect to see bright, punctate fluorescent signals within the cytoplasm of the cells, corresponding to the location of lipid droplets.
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for staining cells with a fluorescent dye like this compound.
Caption: Hypothetical workflow for staining cells with this compound.
Considerations for Drug Development Professionals
While not documented, the lipophilic nature of this compound could make it a candidate for co-localization studies with lipophilic drug compounds or for monitoring lipid-based drug delivery systems. However, its potential toxicity and photostability would need to be thoroughly investigated before any application in drug development.
Conclusion
This compound is a fluorescent dye with properties that suggest its potential use in fluorescence microscopy for staining lipid-rich structures. The provided hypothetical protocol offers a starting point for researchers interested in exploring its applications. Significant optimization and characterization, particularly of its spectral properties in biological environments and its photostability, will be necessary to validate its use as a reliable fluorescent probe.
References
- 1. union-pigment.com [union-pigment.com]
- 2. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]
- 3. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. This compound | 12671-74-8 | FS167633 | Biosynth [biosynth.com]
- 6. This compound [jnogilvychem.com]
- 7. dayglo.in [dayglo.in]
- 8. China this compound / CAS 12671-74-8/27870-92-4 factory and manufacturers | Precise Color [precisechem.com]
Application Notes and Protocols: Solvent Yellow 98 for Polystyrene and Polyethylene Terephthalate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Solvent Yellow 98 as a fluorescent dye for coloring polystyrene (PS) and polyethylene terephthalate (PET). This document outlines the dye's key properties, detailed protocols for its incorporation into these polymers, and standard methods for evaluating the performance of the resulting colored plastics.
Properties of this compound
This compound is a greenish-yellow fluorescent dye known for its high heat resistance, good lightfastness, and strong tinting strength, making it a suitable colorant for various plastics.[1][2][3][4] It is compatible with a range of polymers, including PS, PET, ABS, PC, and PMMA.[5][6]
Physical and Chemical Properties
| Property | Value | References |
| C.I. Name | This compound | [6] |
| CAS Number | 12671-74-8, 27870-92-4 | [1][6] |
| Molecular Formula | C36H45NO2 | [7] |
| Molecular Weight | 555.81 g/mol | [7] |
| Appearance | Greenish-yellow powder | [6] |
| Melting Point | ~110-267 °C | [1][2][6] |
| Density | ~0.64-1.45 g/cm³ | [1][2][6] |
Performance in Plastics
| Property | Polystyrene (PS) | Polyethylene Terephthalate (PET) | References |
| Heat Resistance | Up to 300 °C | Up to 300 °C | [1][2][6] |
| Lightfastness (Blue Wool Scale, 1-8) | 6-8 | Applicable (Specific rating not consistently provided) | [1][2][8] |
| Recommended Dosage (Transparent) | 0.005-0.05% | Not specified | [1][2][6] |
| Recommended Dosage (Opaque, with TiO2) | 0.02-0.3% | Not specified | [1][2][6] |
| Migration Resistance | Good | Good | [1][9] |
Solubility in Organic Solvents (at 20 °C)
| Solvent | Solubility (g/L) | References |
| Acetone | 2.2 - 5.2 | [1][2] |
| Butyl Acetate | 1.6 - 4.2 | [1][2] |
| Methylbenzene (Toluene) | 10.6 - 53.9 | [1][2] |
| Dichloromethane | 186.3 | [2] |
| Ethyl Alcohol | 1.1 - 5.1 | [1][2] |
Experimental Protocols
Incorporation of this compound into Polystyrene and PET via Masterbatch
The most common method for incorporating dyes into plastics is through a masterbatch, which is a concentrated mixture of the dye in a carrier resin.
Materials:
-
This compound powder
-
Polystyrene (PS) or Polyethylene Terephthalate (PET) carrier resin (pellets or powder)
-
Dispersant (e.g., metallic stearates, polyethylene glycol)
-
Antioxidant (optional, e.g., hindered phenols)
-
High-speed mixer
-
Twin-screw extruder
-
Pelletizer
Protocol:
-
Pre-mixing: In a high-speed mixer, combine the PS or PET carrier resin, this compound powder, dispersant, and optional antioxidant. A typical formulation for a masterbatch could be 30-60% carrier resin, 20-60% this compound, and 3-5% dispersant.
-
Melt Extrusion: Feed the pre-mixed components into a twin-screw extruder. The extruder temperature profile should be set according to the processing temperature of the carrier resin (typically 240-280 °C for PET).
-
Cooling and Pelletizing: The extruded molten strand is cooled in a water bath and then fed into a pelletizer to produce masterbatch pellets.
-
Drying: The masterbatch pellets should be thoroughly dried to remove any residual moisture, especially for PET.
-
Final Product Coloring: The prepared masterbatch is then blended with the virgin PS or PET resin at the desired ratio (e.g., 1-4% masterbatch) and processed through injection molding or extrusion to create the final colored plastic product.
Caption: Workflow for coloring PS and PET with this compound via masterbatch production.
Performance Evaluation Protocols
Principle: Thermogravimetric Analysis (TGA) is used to determine the thermal stability of the colored plastic by measuring its weight loss as a function of temperature in a controlled atmosphere.
Apparatus: Thermogravimetric Analyzer (TGA)
Protocol:
-
Place a small, known weight of the colored plastic sample (5-10 mg) into the TGA sample pan.
-
Heat the sample from ambient temperature to a temperature above its degradation point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
Record the weight loss of the sample as a function of temperature.
-
The onset temperature of decomposition is an indicator of the material's thermal stability.
Principle: The lightfastness of the colored plastic is evaluated by exposing it to a standardized artificial light source that simulates sunlight and comparing the color change to a set of blue wool standards. This is typically done according to ISO 105-B02 or ASTM G155 standards.[5]
Apparatus: Xenon arc lamp weathering chamber
Protocol:
-
Mount the colored plastic specimens and a set of blue wool standards (typically grades 1-8) on a sample holder.
-
Expose the samples in the xenon arc chamber under controlled conditions of irradiance, temperature, and humidity as specified in the relevant standard.
-
Periodically inspect the samples and the blue wool standards for color change.
-
The lightfastness rating is determined by the blue wool standard that shows a similar degree of fading as the test specimen.
Caption: Principle of lightfastness testing using a xenon arc lamp and blue wool standards.
Principle: The relative color strength of the dye in the plastic is determined by measuring the reflectance of the colored sample using a spectrophotometer and applying the Kubelka-Munk equation.
Apparatus: Reflectance Spectrophotometer
Protocol:
-
Prepare a standard colored plastic sample with a known concentration of this compound.
-
Prepare test samples with the desired dye concentrations.
-
Measure the spectral reflectance of the standard and test samples over the visible spectrum (400-700 nm) using the spectrophotometer.
-
Calculate the K/S value at the wavelength of maximum absorption using the Kubelka-Munk equation: K/S = (1-R)² / 2R, where R is the reflectance.
-
The relative color strength is calculated as the ratio of the K/S value of the test sample to the K/S value of the standard sample, expressed as a percentage.
Principle: Migration testing assesses the potential for the dye to transfer from the plastic to a contacting medium, such as a food simulant. The specific protocol depends on the intended application and regulatory requirements (e.g., EU Regulation 10/2011).
Apparatus:
-
Migration cells
-
Incubator or oven
-
Analytical instrument for detecting the dye in the simulant (e.g., UV-Vis spectrophotometer or liquid chromatography-mass spectrometry, LC-MS)
Protocol:
-
Place the colored plastic sample in a migration cell in contact with a food simulant (e.g., 10% ethanol, 3% acetic acid, or olive oil).
-
Incubate the migration cell at a specified temperature and for a specific duration (e.g., 10 days at 40 °C) to simulate conditions of use.
-
After the incubation period, remove the plastic sample.
-
Analyze the food simulant for the presence and concentration of this compound using a suitable analytical technique.
-
Compare the measured migration level to the specific migration limit (SML) set by regulatory bodies.
Safety and Handling
Refer to the Safety Data Sheet (SDS) for this compound for detailed information on handling, storage, and disposal. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the dye powder. Ensure adequate ventilation to minimize inhalation of dust.
Disclaimer
The information provided in these application notes is intended for guidance and is based on currently available data. It is the user's responsibility to determine the suitability of this compound for their specific application and to conduct their own tests to ensure the desired performance and compliance with all relevant regulations.
References
- 1. CN103709665A - PET color master batch and preparation method thereof - Google Patents [patents.google.com]
- 2. Polymer Thermal Stability Testing Services - CD BioSustainable [sustainable-bio.com]
- 3. CN108084671A - A kind of PET color master batch and preparation method thereof - Google Patents [patents.google.com]
- 4. Measuring Color Strength - Sensient Industrial Colors [sensientindustrial.com]
- 5. fyitester.com [fyitester.com]
- 6. Determination of Polymers Thermal Degradation by Color Change Analysis [scielo.org.co]
- 7. kerkeextruder.com [kerkeextruder.com]
- 8. Fast Color Fastness Testing of Packaging [atlas-mts.com]
- 9. How Is Masterbatch Produced - Masterbatch Manufacturing Process - COWELL EXTRUSION [cowellextrusion.com]
Application Notes and Protocols: Preparation of Solvent Yellow 98 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solvent Yellow 98, also known as Fluorescent Yellow 3G, is a fluorescent dye with the chemical formula C₃₆H₄₅NO₂S.[1][2] It is characterized by its high heat resistance and light fastness.[3][4] This dye is practically insoluble in water but exhibits solubility in various organic solvents, making it suitable for a range of applications including the coloring of plastics, fluorescent inks, and textiles.[5][6][7][8] In a laboratory setting, the preparation of accurate and stable stock solutions is the first critical step for reproducible experimental results.
This document provides a detailed protocol for the preparation of this compound stock solutions, including necessary materials, safety precautions, and step-by-step instructions.
Physicochemical Properties and Safety Data
A summary of the key properties of this compound is essential for the safe and effective preparation of stock solutions.
| Property | Value | Reference |
| CAS Number | 12671-74-8 | [1][2][5][6] |
| Molecular Formula | C₃₆H₄₅NO₂S | [1][2] |
| Molecular Weight | 555.81 g/mol | [1][2] |
| Appearance | Yellow-orange powder | [5][8] |
| Melting Point | 115-267 °C (range from different sources) | [5][6] |
| Solubility in Water | Insoluble | [2][5][8] |
| Solubility in Organic Solvents (at 20°C) | See Table 2 below | |
| Storage | Store at 10°C - 25°C in a well-closed container | [1] |
Table 1: Physicochemical Properties of this compound
| Solvent | Solubility (g/L at 20°C) |
| Dichloromethane | 186.3 |
| Methylbenzene (Toluene) | 53.9 |
| Acetone | 2.2 |
| Butyl Acetate | 1.6 |
| Ethyl Alcohol (Ethanol) | 1.1 |
Table 2: Solubility of this compound in Common Organic Solvents.[3][6] Note: Solubility can vary between different sources and batches of the dye. It is recommended to perform a small-scale solubility test if a high concentration is required.
Safety Precautions
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Avoid inhalation of dust and contact with skin and eyes.[1][9][10] In case of accidental contact, follow the first-aid measures outlined in the safety data sheet (SDS).[9][11]
Experimental Protocol: Preparation of a 10 mM Stock Solution in Dichloromethane
This protocol describes the preparation of a 10 mM stock solution of this compound in dichloromethane, a solvent in which it has high solubility. The principles of this protocol can be adapted for other solvents and concentrations.
Materials and Equipment
-
This compound powder (purity ≥99%)
-
Dichloromethane (ACS grade or higher)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL or 25 mL)
-
Spatula
-
Weighing paper or boat
-
Glass funnel
-
Pipettes
-
Vortex mixer or sonicator
-
Amber glass storage vials with screw caps
Step-by-Step Procedure
-
Calculate the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
For 10 mL (0.010 L) of a 10 mM (0.010 mol/L) solution:
-
Mass (g) = 0.010 mol/L x 0.010 L x 555.81 g/mol = 0.0055581 g = 5.56 mg
-
-
-
Weigh the this compound:
-
Tare the analytical balance with a piece of weighing paper or a weighing boat.
-
Carefully weigh out the calculated mass (e.g., 5.56 mg) of this compound powder using a spatula.
-
-
Dissolve the this compound:
-
Place a glass funnel into the neck of a 10 mL volumetric flask.
-
Carefully transfer the weighed powder into the volumetric flask.
-
Add a small amount of dichloromethane (approximately 5-7 mL) to the flask.
-
Gently swirl the flask to dissolve the powder. A vortex mixer or sonicator can be used to aid dissolution.
-
-
Bring to Final Volume:
-
Once the powder is completely dissolved, carefully add dichloromethane to the volumetric flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the prepared stock solution into a clean, labeled amber glass vial to protect it from light.
-
The label should include the name of the compound, concentration, solvent, date of preparation, and the preparer's initials.
-
Store the stock solution at 10°C - 25°C as recommended.[1]
-
Workflow and Signaling Pathway Diagrams
The following diagram illustrates the workflow for the preparation of the this compound stock solution.
Caption: Workflow for the preparation of this compound stock solution.
Conclusion
This application note provides a comprehensive protocol for the preparation of this compound stock solutions for research purposes. Adherence to this protocol, including the safety precautions, will ensure the preparation of accurate and stable solutions, which are fundamental for reliable experimental outcomes. Researchers should always consult the specific safety data sheet for the this compound they are using and handle the compound with appropriate care.
References
- 1. This compound | 12671-74-8 | FS167633 | Biosynth [biosynth.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. dayglo.in [dayglo.in]
- 4. union-pigment.com [union-pigment.com]
- 5. This compound [jnogilvychem.com]
- 6. epsilonpigments.com [epsilonpigments.com]
- 7. What are the applications of this compound? - Knowledge [allgreenchems.com]
- 8. This compound | 12671-74-8 [chemicalbook.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [wap.guidechem.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
Application Notes and Protocols for Fluorescent Ink Formulation with Solvent Yellow 98
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of fluorescent inks using Solvent Yellow 98. It is intended to guide researchers and scientists in developing stable and highly fluorescent ink systems for various applications, including security printing, biomedical imaging, and diagnostics.
Introduction
This compound is a greenish-yellow fluorescent dye known for its high thermal stability, good light fastness, and strong fluorescence.[1][2] It is an oil-soluble dye suitable for incorporation into non-aqueous ink formulations.[1] The concentration of this compound is a critical parameter that significantly influences the ink's fluorescence intensity, stability, and overall performance. This document outlines the formulation principles, provides exemplary formulations, and details a protocol for optimizing the dye concentration.
Properties of this compound
A summary of the key properties of this compound is presented in Table 1. Understanding these properties is essential for selecting appropriate solvents and binders for the ink formulation.
Table 1: Properties of this compound
| Property | Value | Reference |
| Appearance | Greenish-yellow powder | [3] |
| C.I. Name | This compound | [2][3] |
| CAS No. | 12671-74-8, 27870-92-4 | [3] |
| Molecular Formula | C₃₆H₄₅NO₂S | [4] |
| Heat Resistance | High | [5][6] |
| Light Fastness | Good | [1][6] |
| Solubility | Soluble in various organic solvents | [5][7] |
Recommended Starting Formulations
The following tables provide starting formulations for solvent-based fluorescent inks containing this compound. These are intended as a baseline, and further optimization is recommended based on specific application requirements.
Table 2: Exemplary Solvent-Based Fluorescent Ink Formulations
| Component | Formulation A (General Purpose) | Formulation B (Inkjet Application) | Reference |
| This compound | 0.5 - 5.0% (w/w) | 0.25 - 5.0% (w/w) | [1] |
| Binder (e.g., Polyurethane resin) | 10 - 20% (w/w) | 5 - 15% (w/w) | [8][9] |
| Solvent (e.g., Isopropyl alcohol, Methyl ethyl ketone) | 70 - 85% (w/w) | 75 - 90% (w/w) | [8][9][10] |
| Additives (e.g., Plasticizer, Leveling agent) | 1 - 5% (w/w) | 1 - 5% (w/w) |
Table 3: Solubility of this compound in Common Organic Solvents at 20°C
| Solvent | Solubility (g/L) | Reference |
| Dichloromethane | 186.3 | [5][7] |
| Methylbenzene (Toluene) | 53.9 | [5][7] |
| Acetone | 2.2 | [5][7] |
| Butyl Acetate | 1.6 | [5][7] |
| Ethyl Alcohol | 1.1 | [5][7] |
Experimental Protocol: Optimization of this compound Concentration
This protocol describes a systematic approach to determine the optimal concentration of this compound in a fluorescent ink formulation.
4.1. Materials and Equipment
-
This compound
-
Binder resin (e.g., polyurethane, acrylic)
-
Organic solvents (e.g., isopropyl alcohol, methyl ethyl ketone, cyclohexanone)
-
Additives (e.g., plasticizers, surfactants)
-
Analytical balance
-
Magnetic stirrer and hot plate
-
Viscometer
-
Spectrofluorometer
-
Drawdown bar or other coating applicator
-
Substrate for coating (e.g., paper, polymer film)
-
UV lamp for visual inspection
4.2. Procedure
-
Binder Dissolution:
-
Select a suitable binder and solvent system based on the desired ink properties and substrate compatibility.
-
Prepare a stock solution of the binder by dissolving it in the chosen solvent at a predetermined concentration (e.g., 20% w/w). Use a magnetic stirrer and gentle heating if necessary to ensure complete dissolution.
-
-
Preparation of Dye Stock Solution:
-
Prepare a concentrated stock solution of this compound in the same solvent used for the binder. The concentration will depend on its solubility.
-
-
Formulation of Ink Series:
-
Prepare a series of ink formulations with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0%, 3.0%, 4.0%, 5.0% w/w).
-
For each formulation, calculate the required amounts of the binder stock solution, dye stock solution, and additional solvent to achieve the target concentrations and a final volume.
-
Mix the components thoroughly using a magnetic stirrer until a homogenous solution is obtained.
-
-
Ink Characterization:
-
Viscosity Measurement: Measure the viscosity of each ink formulation to ensure it is within the acceptable range for the intended application method (e.g., inkjet printing, screen printing).
-
Coating Application: Apply a uniform film of each ink formulation onto the desired substrate using a drawdown bar or other suitable coating method.
-
Drying: Allow the coatings to dry completely under controlled conditions.
-
-
Fluorescence Measurement:
-
Visually inspect the dried coatings under a UV lamp to observe the fluorescence.
-
Quantitatively measure the fluorescence intensity of each coating using a spectrofluorometer. Record the excitation and emission spectra.
-
Plot the fluorescence intensity as a function of this compound concentration.
-
-
Optimization:
-
Identify the concentration at which the fluorescence intensity reaches a maximum. Note that at higher concentrations, fluorescence quenching may occur, leading to a decrease in intensity.
-
Evaluate other properties such as color strength, adhesion, and stability of the optimal formulation.
-
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for optimizing the concentration of this compound and the logical relationship of the formulation components.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Logical relationship of fluorescent ink components.
Conclusion
The concentration of this compound is a critical factor in the formulation of fluorescent inks. By following the provided protocols and starting formulations, researchers can systematically optimize the dye concentration to achieve the desired fluorescence intensity and ink performance for their specific applications. Careful selection of the solvent and binder system is crucial to ensure good solubility of the dye and stability of the final ink formulation.
References
- 1. US5256192A - Solvent based fluorescent ink compositions for ink jet printing - Google Patents [patents.google.com]
- 2. union-pigment.com [union-pigment.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. xysiliconeink.com [xysiliconeink.com]
- 5. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]
- 6. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]
- 7. dayglo.in [dayglo.in]
- 8. researchgate.net [researchgate.net]
- 9. openaccess.marmara.edu.tr [openaccess.marmara.edu.tr]
- 10. inkjetinc.com [inkjetinc.com]
Application of Solvent Yellow 98 in Photopolymer Resins for 3D Printing: A Detailed Guide
Introduction
Solvent Yellow 98, a fluorescent dye known for its high thermal resistance and light fastness, is emerging as a valuable component in photopolymer resins for specialized 3D printing applications, particularly in the fabrication of luminescent and colored objects.[1][2] This document provides detailed application notes and protocols for the utilization of this compound in photopolymer resins, targeting researchers, scientists, and professionals in drug development who require precision and repeatability in their 3D printed models. While primarily recognized for its coloring and fluorescent properties, understanding its interaction within the photopolymerization process is crucial for successful implementation.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of this compound is fundamental to its effective application in photopolymer resins.
| Property | Value | Reference |
| Chemical Name | 1-(2-(2-(2-(4-nitrophenyl)diazenyl)phenyl)ethyl)-4-((4-nitrophenyl)diazenyl)-2-naphthol | [3] |
| Molecular Formula | C₃₆H₄₅NO₂S | [4] |
| Molecular Weight | 555.81 g/mol | [4] |
| Appearance | Greenish-yellow powder | [1][2] |
| Solubility | Insoluble in water; Soluble in various organic solvents | [5] |
| Thermal Resistance | High, up to 300°C in polystyrene | [2] |
| Light Fastness | Good | [1][2] |
| Fluorescence | Strong fluorescent light emission | [1][5] |
Role in Photopolymer Resins
Currently, the primary role of this compound in photopolymer resins for 3D printing is as a fluorescent colorant . Its incorporation allows for the production of brightly colored and fluorescent 3D printed parts. While some dyes can act as photosensitizers, there is currently insufficient scientific literature to definitively characterize this compound as a photoinitiator or a photosensitizer in common photopolymerization reactions. Therefore, its use should be in conjunction with a standard photoinitiating system.
The workflow for incorporating this compound into a photopolymer resin is outlined below.
Workflow for using this compound in 3D printing.
Experimental Protocols
The following protocols provide a starting point for incorporating this compound into common photopolymer resin systems. Optimization will be necessary based on the specific resin, 3D printer, and desired application.
Materials and Equipment
-
Base Resins: Commercial acrylate or epoxy-based photopolymer resins.
-
Photoinitiator: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) or Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO).
-
This compound: High-purity powder.
-
Solvent: A compatible organic solvent with low volatility (e.g., a reactive diluent already present in the resin formulation, if miscible).
-
3D Printer: Stereolithography (SLA) or Digital Light Processing (DLP) 3D printer.
-
Post-curing unit: UV lamp.
-
Safety Equipment: Safety goggles, gloves, lab coat.
Protocol for Acrylate-Based Resins
-
Preparation of this compound Stock Solution:
-
Accurately weigh the desired amount of this compound powder.
-
In a light-blocking container, dissolve the this compound in a minimal amount of a compatible solvent or reactive diluent. Gentle warming and stirring may be required to facilitate dissolution. A starting concentration of 1% (w/v) is recommended.
-
-
Formulation of the Photopolymer Resin:
-
In a separate light-blocking container, add the desired volume of the acrylate-based resin.
-
Add the photoinitiator (e.g., TPO or BAPO) to the resin. The concentration of the photoinitiator will depend on the resin and light source but is typically in the range of 0.5% to 2% (w/w).
-
Slowly add the this compound stock solution to the resin mixture while stirring. Start with a low concentration of this compound (e.g., 0.05% w/w of the final resin mixture) and incrementally increase to achieve the desired color intensity.
-
Mix the formulation thoroughly until a homogenous solution is achieved. Avoid introducing air bubbles.
-
-
3D Printing and Post-Processing:
-
Load the formulated resin into the 3D printer.
-
Perform calibration prints to determine the optimal exposure time. The presence of the dye may require longer exposure times compared to the neat resin.
-
Print the desired object.
-
Wash the printed object in a suitable solvent (e.g., isopropyl alcohol) to remove any uncured resin.
-
Post-cure the object under a UV lamp according to the resin manufacturer's recommendations to ensure complete polymerization and optimal mechanical properties.
-
Protocol for Epoxy-Based Resins
The protocol for epoxy-based resins is similar to that for acrylate-based resins, with the primary difference being the choice of photoinitiator and potentially the solvent for the dye. Cationic photoinitiators are typically used for epoxy resins.
-
Preparation of this compound Stock Solution: Follow the same procedure as in section 3.2.1, ensuring the chosen solvent is compatible with the epoxy resin system.
-
Formulation of the Photopolymer Resin:
-
Add the epoxy resin to a light-blocking container.
-
Add the appropriate cationic photoinitiator.
-
Incorporate the this compound stock solution as described in section 3.2.2.
-
Ensure thorough mixing.
-
-
3D Printing and Post-Processing: Follow the same procedure as in section 3.2.3, adjusting printing and curing parameters as necessary for the epoxy resin system.
Data Presentation: Expected Performance and Characterization
The addition of this compound to a photopolymer resin is expected to influence several key performance metrics. The following table outlines the expected effects and the parameters that should be characterized.
| Parameter | Expected Effect of this compound Addition | Characterization Method |
| Curing Speed | Decrease | Real-time FTIR, Photo-DSC |
| Cure Depth | Decrease | Measurement of cured layer thickness at varying exposure times |
| Print Resolution | Potential Decrease | Microscopic imaging of printed features |
| Mechanical Properties | Potential slight decrease due to light absorption effects | Tensile testing, Flexural testing, Hardness testing |
| Fluorescence | Strong fluorescence under UV light | Fluorescence spectroscopy, Visual inspection under UV source |
| Color Stability | Good | Colorimetric measurements before and after UV exposure |
Signaling Pathway and Logical Relationships
As this compound's primary role is currently understood to be a colorant, a detailed signaling pathway for its involvement in photoinitiation cannot be provided. However, a logical diagram illustrating its interaction with light and the resin system can be conceptualized.
Light interaction in a resin containing this compound.
This compound is a promising additive for creating brightly colored and fluorescent 3D printed objects. While its direct role in the photoinitiation process requires further investigation, the protocols and data presented here provide a solid foundation for its successful incorporation into photopolymer resins. For researchers and professionals, careful characterization of the resin's performance after the addition of this compound is crucial to ensure the final printed parts meet the required specifications for their intended application.
References
Application Notes and Protocols for Coloring Polyester Fibers with Solvent Yellow 98
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Solvent Yellow 98 in the coloring of synthetic fibers, with a particular focus on polyester. The information is intended to guide laboratory-scale experiments and research applications.
Introduction
This compound is a greenish-yellow fluorescent dye known for its high heat resistance, good lightfastness, and strong fluorescence.[1][2] Chemically, it is an organic dye that is insoluble in water but readily soluble in various organic solvents.[3][4] These characteristics make it a suitable candidate for coloring synthetic polymers, including polyester, through solvent dyeing methods. This process involves dissolving the dye in an organic solvent, which then acts as a carrier to transport the dye molecules into the amorphous regions of the polyester fiber.
Physicochemical and Application Properties of this compound
A summary of the key properties of this compound is presented in the tables below. This data is essential for designing and understanding the dyeing process.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | References |
| C.I. Name | This compound | [2] |
| CAS Number | 12671-74-8, 27870-92-4 | [1][5] |
| Appearance | Yellow-orange to greenish-yellow powder | [3][4] |
| Molecular Formula | C₃₆H₄₅NO₂S | [6][7] |
| Molecular Weight | 555.81 g/mol | [6][7] |
| Melting Point | 110-267 °C | [5] |
| Density | 0.64 - 1.45 g/cm³ | [5] |
| Water Solubility | Insoluble | [3][4] |
Table 2: Solubility of this compound in Organic Solvents at 20°C
| Solvent | Solubility (g/L) | Reference |
| Acetone | 2.2 | [5] |
| Butyl Acetate | 1.6 | [5] |
| Methylbenzene | 53.9 | [5] |
| Dichloromethane | 186.3 | [5] |
| Ethyl Alcohol | 1.1 | [5] |
Table 3: Fastness and Recommended Dosage for Polyester
| Parameter | Rating/Value | Conditions | References |
| Light Fastness | 6-7 (on a scale of 1-8) | In Polystyrene | [5] |
| Heat Resistance | Up to 300°C | In Polystyrene | [1][5] |
| Recommended Dosage (Transparent) | 0.005% | - | [5] |
| Recommended Dosage (Non-Transparent) | 0.02% | with 0.1% Titanium Dioxide | [5] |
Experimental Protocol: Solvent Dyeing of Polyester Fibers
This protocol is a representative procedure for dyeing polyester fabric with this compound using a high-temperature solvent dyeing method. The parameters are based on general principles of polyester dyeing with solvent and disperse dyes and should be optimized for specific experimental setups.[1]
3.1. Materials and Equipment
-
Polyester fabric (pre-cleaned)
-
This compound
-
Glycerol (as the primary solvent)
-
Dimethyl carbonate (as a co-solvent)
-
Ethanol (for cleaning)
-
Sodium hydroxide (for reduction cleaning)
-
Sodium hydrosulfite (for reduction cleaning)
-
High-temperature, high-pressure dyeing apparatus
-
Beakers, magnetic stirrer, and heating mantle
-
Distillation apparatus for solvent recovery
-
Drying oven
3.2. Dye Bath Preparation
-
In a beaker, mix glycerol and dimethyl carbonate. The concentration of dimethyl carbonate should be in the range of 1.0-5.0 g/L.
-
Gently heat the solvent mixture to approximately 80°C to reduce its viscosity.
-
Weigh the required amount of this compound (e.g., 1.0-5.0% on weight of fabric, owf).
-
Create a paste of the dye with a small amount of the heated solvent mixture before adding it to the bulk of the solvent.
-
Stir the mixture until the dye is completely dissolved to form the dye bath.
3.3. Dyeing Procedure
-
Weigh the pre-cleaned polyester fabric sample.
-
Set the liquor ratio (the ratio of the weight of the fabric to the volume of the dye liquor) to between 1:20 and 1:50.
-
Place the polyester fabric in the dyeing apparatus.
-
Add the prepared dye bath to the apparatus at room temperature.
-
Increase the temperature to the dyeing temperature (100-160°C) at a rate of 2°C/min.
-
Maintain the dyeing temperature for 30-120 minutes to allow for dye penetration and fixation.
-
After the dyeing period, cool the apparatus down.
3.4. Post-Dyeing Treatment
-
Remove the dyed fabric from the dye bath.
-
First Cleaning: Immerse the fabric in an ethanol solution (90-95% concentration) at 40-45°C for 10-15 minutes to remove residual solvent and unfixed dye.[1] The solvent can be recovered from this solution by distillation.
-
Reduction Cleaning (optional but recommended for improved fastness): Prepare a solution containing 2.0 g/L sodium hydrosulfite and 2.0 g/L sodium hydroxide in water. Treat the fabric in this solution for approximately 30 minutes.
-
Rinsing: Thoroughly rinse the fabric with water to remove any remaining chemicals.
-
Drying: Dry the dyed fabric in an oven at an appropriate temperature.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental protocol.
References
- 1. CN110952352A - Solvent dyeing method for polyester fabric with disperse dyes - Google Patents [patents.google.com]
- 2. US4030882A - Solvent dyeing compositions and a method of dyeing polyester fibers therewith - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The Polyester Carrier Dyeing Process Using Disperse Dyes [colourinn.in]
- 5. textilelearner.net [textilelearner.net]
- 6. worlddyevariety.com [worlddyevariety.com]
- 7. US3667898A - Process for dyeing textile materials from organic solvent media - Google Patents [patents.google.com]
Application Notes and Protocols for Creating Nanolatex Color Paste with Solvent Yellow 98
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the preparation and characterization of a nanolatex color paste featuring Solvent Yellow 98. This formulation is designed for applications requiring high color fastness, stability, and controlled particle size, such as in specialized coatings, advanced materials, and as a tracer in biological systems. The protocol is based on the principles of miniemulsion polymerization, a robust method for encapsulating oil-soluble dyes within polymer nanoparticles.[1] By encapsulating this compound within a polymer shell, its inherent properties of high lightfastness and heat resistance are combined with the benefits of a water-based latex system, offering a product with bright, fluorescent color and excellent migration resistance.[1]
This compound, also known as Fluorescent Yellow 3G, is a yellow to orange powder recognized for its vibrant fluorescence and stability.[1] These characteristics make it a valuable dye in various industrial applications. The nanolatex formulation transforms this oil-soluble dye into a stable aqueous dispersion, broadening its applicability.
Materials and Equipment
Materials
| Material | Supplier | Grade |
| This compound | Major Chemical Supplier | Technical Grade |
| Styrene (St) | Major Chemical Supplier | ≥99%, inhibitor-free |
| Butyl Acrylate (BA) | Major Chemical Supplier | ≥99%, inhibitor-free |
| Sodium Dodecyl Sulfate (SDS) | Major Chemical Supplier | ≥98.5% |
| Potassium Persulfate (KPS) | Major Chemical Supplier | ≥99% |
| Deionized (DI) Water | In-house | High Purity |
Equipment
| Equipment | Purpose |
| Magnetic Stirrer with Hotplate | Mixing and heating of solutions |
| Ultrasonic Homogenizer (Sonifier) | Creation of miniemulsion |
| Three-neck Round-bottom Flask | Reaction vessel |
| Condenser | To prevent evaporation of monomers |
| Nitrogen Inlet | To create an inert atmosphere |
| Thermocouple | To monitor reaction temperature |
| Dynamic Light Scattering (DLS) | Particle size and size distribution analysis |
| Transmission Electron Microscope (TEM) | Morphology and particle size analysis |
| Thermogravimetric Analyzer (TGA) | To determine thermal stability and encapsulation efficiency |
| UV-Vis Spectrophotometer | To analyze optical properties |
Experimental Protocols
Preparation of the Oil Phase
The oil phase consists of the monomers (styrene and butyl acrylate) and the oil-soluble dye, this compound.
Protocol:
-
In a 100 mL beaker, weigh 5.0 g of this compound.
-
Add 8.0 g of styrene and 2.0 g of butyl acrylate to the beaker.
-
Place a magnetic stir bar in the beaker and stir the mixture at 500 rpm for 1 hour at room temperature to ensure the complete dissolution of the dye in the monomers.
Preparation of the Aqueous Phase
The aqueous phase contains the surfactant (sodium dodecyl sulfate) dissolved in deionized water.
Protocol:
-
In a 250 mL beaker, weigh 0.2 g of sodium dodecyl sulfate (SDS).
-
Add 40 g of deionized water to the beaker.
-
Stir the solution at 300 rpm until the SDS is completely dissolved.
Miniemulsion Formation and Polymerization
This step involves the formation of a stable miniemulsion followed by polymerization to form the nanolatex particles.
Protocol:
-
Slowly add the prepared oil phase to the aqueous phase while stirring at 800 rpm.
-
Continue stirring the mixture for 30 minutes to form a coarse emulsion.
-
Homogenize the coarse emulsion using an ultrasonic homogenizer for 15 minutes in an ice bath to prevent premature polymerization. The sonicator output should be set to 70% amplitude.
-
Transfer the resulting miniemulsion to a 250 mL three-neck round-bottom flask equipped with a condenser, a nitrogen inlet, and a thermocouple.
-
Begin purging the system with nitrogen gas and continue for 30 minutes to remove any dissolved oxygen.
-
While purging, heat the flask to 75°C in a water bath.
-
Dissolve 0.1 g of potassium persulfate (KPS) in 5 mL of deionized water to prepare the initiator solution.
-
Once the reaction temperature reaches 75°C, inject the initiator solution into the flask.
-
Maintain the reaction at 75°C for 8 hours under a nitrogen atmosphere with continuous stirring at 300 rpm.
-
After 8 hours, turn off the heat and allow the reactor to cool to room temperature.
-
Filter the resulting nanolatex color paste through a 100-mesh screen to remove any coagulum.
Characterization Data
The following table summarizes the expected properties of the synthesized this compound nanolatex color paste.
| Property | Method | Expected Value |
| Physical Appearance | Visual Inspection | Opaque, vibrant yellow liquid |
| Particle Size (Z-average) | Dynamic Light Scattering (DLS) | 100 - 150 nm |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | < 0.2 |
| Zeta Potential | DLS with ZetaSizer | -30 to -50 mV |
| Solid Content | Gravimetric Analysis | ~25% |
| pH | pH meter | 6.0 - 7.0 |
| Viscosity | Brookfield Viscometer | 10 - 50 cP at 25°C |
Diagrams
Experimental Workflow
The following diagram illustrates the step-by-step process for creating the nanolatex color paste.
Caption: Workflow for Nanolatex Color Paste Synthesis.
Logical Relationship of Components
This diagram shows the relationship between the different components in the final nanolatex particle.
Caption: Structure of a Single Nanolatex Particle.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Solvent Yellow 98 in Ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the solubility of Solvent Yellow 98 in ethanol.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of this compound in ethanol?
The solubility of this compound in ethanol at 20°C is approximately 1.1 g/L.[1][2] This low solubility can present challenges in achieving desired concentrations for various experimental and formulation purposes.
Q2: What are the general properties of this compound?
This compound is a greenish-yellow fluorescent dye.[2][3] It is an organic, non-polar compound that is insoluble in water but soluble in various organic solvents.[4]
Q3: What are the most common reasons for poor solubility of this compound in ethanol?
The primary reason for the limited solubility of this compound in ethanol is the difference in polarity between the dye and the solvent. While ethanol is a polar solvent, this compound is a largely non-polar molecule. Following the principle of "like dissolves like," a significant polarity mismatch hinders the dissolution process.
Q4: What are the primary methods to improve the solubility of this compound in ethanol?
The most effective methods for enhancing the solubility of this compound in ethanol include:
-
Temperature Adjustment: Increasing the temperature of the solvent can significantly increase the solubility of most solid solutes.
-
Co-solvency: The addition of a miscible co-solvent with a polarity more similar to this compound can improve the overall solvating power of the mixture.
-
Use of Surfactants: Non-ionic surfactants can be particularly effective in creating micelles that encapsulate the non-polar dye molecules, allowing them to be dispersed in the ethanol.
Troubleshooting Guide: Improving this compound Solubility
This guide provides step-by-step instructions and experimental protocols to address common solubility issues.
Issue 1: Insufficient Dissolution at Room Temperature
If you are unable to achieve your target concentration of this compound in ethanol at room temperature, consider the following troubleshooting steps.
Increasing the temperature of the solvent can enhance the solubility of this compound.
Experimental Protocol: Determining the Effect of Temperature on Solubility
-
Preparation: Prepare a series of sealed vials, each containing a known excess amount of this compound and a fixed volume of ethanol.
-
Equilibration: Place the vials in a temperature-controlled shaker bath. Set the desired temperatures (e.g., 25°C, 40°C, 60°C) and allow the samples to equilibrate for a sufficient time (e.g., 24-48 hours) to ensure saturation.
-
Sampling: Once equilibrated, carefully extract a sample of the supernatant from each vial using a pre-heated syringe and filter it through a chemically inert filter (e.g., PTFE) to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard calibration curve.
-
Data Analysis: Plot the measured solubility (in g/L) as a function of temperature to determine the temperature-solubility profile.
Logical Workflow for Temperature Adjustment
References
how to prevent photobleaching of Solvent Yellow 98
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing photobleaching of Solvent Yellow 98.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound, also known as Fluorescent Yellow 3G, is a fluorescent dye.[1][2] It is characterized by its vibrant yellow color and is soluble in various organic solvents.[3][4] Key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₃₆H₄₅NO₂S | [5][6][7] |
| Molecular Weight | 555.81 g/mol | [5][6][7] |
| Appearance | Yellow-orange powder | [7][8] |
| Heat Resistance | Up to 300°C in polystyrene | [9][10] |
| Light Fastness | Grade 6-7 (in PS) on a scale of 1-8 | [9][11] |
Q2: What causes photobleaching of this compound?
Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to light. This process is primarily caused by the interaction of the excited dye molecules with molecular oxygen, leading to the formation of reactive oxygen species (ROS).[12] These ROS can then chemically modify the dye, rendering it non-fluorescent.
Q3: What are the general strategies to prevent photobleaching?
Several strategies can be employed to minimize the photobleaching of fluorescent dyes:
-
Use of Antifade Reagents: These chemical compounds scavenge for reactive oxygen species, thereby protecting the fluorophore.[12]
-
Minimizing Light Exposure: Reducing the intensity and duration of the excitation light is a straightforward way to decrease photobleaching.
-
Optimizing the Environment: The choice of solvent and the exclusion of oxygen can significantly impact the photostability of a dye.
Troubleshooting Guide: Photobleaching of this compound
This guide addresses specific issues you might encounter during your experiments.
Issue 1: Rapid Fading of Fluorescence Signal
If you observe a rapid decrease in the fluorescence intensity of this compound, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for rapid fluorescence fading.
-
Review Illumination Settings: High-intensity light and long exposure times are major contributors to photobleaching.
-
Action: Reduce the light intensity to the lowest level that provides a sufficient signal-to-noise ratio. Use neutral density filters to attenuate the excitation light. Minimize the duration of light exposure.
-
-
Check for Antifade Reagent: Antifade reagents are crucial for protecting fluorescent dyes.
-
Evaluate Solvent: The solvent can influence the rate of photobleaching.
-
Action: While specific data for this compound is limited, using solvents with lower oxygen permeability can be beneficial. Additionally, the use of oxygen scavenging systems can help reduce photobleaching.
-
Issue 2: Choosing the Right Antifade Reagent
The selection of an appropriate antifade reagent is critical for optimal results.
| Antifade Reagent | Advantages | Disadvantages |
| p-Phenylenediamine (PPD) | Highly effective at retarding fading. | Can cause initial quenching of fluorescence; may react with certain dyes.[13][14] |
| n-Propyl gallate (NPG) | Effective in retarding fading. | May reduce initial fluorescence intensity.[13] |
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Commercially available in many mounting media. | Generally less effective than PPD.[14] |
Experimental Protocols
Protocol 1: General Photostability Testing of this compound
This protocol provides a general method for assessing the photostability of this compound under specific experimental conditions.
Caption: Workflow for photostability testing of this compound.
-
Solution Preparation: Prepare a stock solution of this compound in a solvent relevant to your application (e.g., toluene, dichloromethane).
-
Sample Mounting:
-
For a control sample, mix a small volume of the dye solution with a mounting medium without any antifade reagent.
-
For test samples, mix the dye solution with mounting media containing different antifade reagents (e.g., PPD, NPG, DABCO) at their recommended concentrations.
-
Place a drop of each mixture on a separate microscope slide and cover with a coverslip.
-
-
Light Exposure:
-
Use a fluorescence microscope equipped with a stable light source (e.g., a Xenon arc lamp).
-
Define a region of interest (ROI) for each sample.
-
Expose each ROI to continuous illumination using a consistent set of filters and objective.
-
-
Data Acquisition:
-
Acquire images or intensity measurements from the ROI at regular time intervals (e.g., every 10 seconds) for a set duration (e.g., 5 minutes).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the ROI in each image.
-
Plot the normalized fluorescence intensity as a function of time for each condition.
-
The rate of fluorescence decay can be fitted to an exponential function to determine the photobleaching rate constant.
-
This technical support guide provides a starting point for addressing photobleaching issues with this compound. For further, more specific inquiries, please consult relevant literature or the manufacturer's technical datasheets.
References
- 1. This compound, Fluorescent yellow 3G [xcwydyes.com]
- 2. specialchem.com [specialchem.com]
- 3. What are the characteristics of this compound? - Knowledge [allgreenchems.com]
- 4. This compound [jnogilvychem.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | 12671-74-8 | FS167633 | Biosynth [biosynth.com]
- 7. worlddyevariety.com [worlddyevariety.com]
- 8. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]
- 9. dayglo.in [dayglo.in]
- 10. union-pigment.com [union-pigment.com]
- 11. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]
- 12. How do anti-fading agents work? | AAT Bioquest [aatbio.com]
- 13. researchgate.net [researchgate.net]
- 14. bidc.ucsf.edu [bidc.ucsf.edu]
Technical Support Center: Optimizing Solvent Yellow 98 Fluorescence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fluorescence intensity of Solvent Yellow 98 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a fluorescent dye known for its bright greenish-yellow fluorescence.[1][2][3] It is a synthetic organic dye that is insoluble in water but readily dissolves in a variety of organic solvents.[4] Key properties include high heat resistance, good light fastness, and strong fluorescent emission under UV light.[1][4][5][6] These characteristics make it suitable for a range of applications, including coloring for plastics and in fluorescent inks.[6][7][8]
Q2: What are the typical excitation and emission maxima of this compound?
Q3: Is this compound suitable for use in aqueous solutions?
No, this compound is insoluble in water.[4] For applications in aqueous media, it would need to be encapsulated or used in a formulation with surfactants or co-solvents to create a stable dispersion.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound and provides systematic steps to optimize its fluorescence intensity.
Issue 1: Low or No Fluorescence Intensity
Possible Causes and Solutions:
-
Inappropriate Solvent: The choice of solvent significantly impacts fluorescence intensity.
-
Troubleshooting Steps:
-
Ensure this compound is fully dissolved. Insoluble particles can cause light scattering and reduce fluorescence.
-
Consult the solubility table below to select an appropriate solvent.
-
If possible, test a range of solvents with varying polarities to find the optimal medium for your application. Generally, the fluorescence of dyes can be sensitive to solvent polarity, which can alter the energy levels of the excited state.[9][10]
-
-
-
Incorrect Excitation or Emission Wavelengths: Using suboptimal wavelength settings will result in lower measured fluorescence.
-
Troubleshooting Steps:
-
Perform excitation and emission scans in your specific solvent to determine the peak wavelengths.
-
Set your fluorometer or microscope to these empirically determined maxima for all subsequent measurements.
-
-
-
Concentration Effects (Quenching): At high concentrations, dye molecules can interact with each other, leading to a decrease in fluorescence intensity, a phenomenon known as concentration quenching or the inner filter effect.
-
Troubleshooting Steps:
-
Prepare a dilution series of this compound in your chosen solvent.
-
Measure the fluorescence intensity of each dilution.
-
Plot fluorescence intensity versus concentration to identify the optimal concentration range where the relationship is linear.
-
-
-
pH of the Medium: The fluorescence of many dyes is pH-dependent.
-
Troubleshooting Steps:
-
If your solvent system has adjustable pH (e.g., with additives), measure the fluorescence intensity across a range of pH values.
-
For some fluorescent compounds, moving from an acidic to a more alkaline environment can significantly increase fluorescence intensity.[11]
-
-
Issue 2: Inconsistent or Unstable Fluorescence Signal
Possible Causes and Solutions:
-
Photobleaching: Continuous exposure to high-intensity light can cause the dye to photodegrade, leading to a decrease in fluorescence over time.[12]
-
Troubleshooting Steps:
-
Minimize the exposure time of the sample to the excitation light.
-
Reduce the intensity of the excitation source if possible.
-
Use an anti-fade reagent in your mounting medium if applicable, especially for microscopy applications.[13]
-
-
-
Temperature Fluctuations: Temperature can affect the collisional frequency of molecules in a solution, which in turn can influence fluorescence intensity. Higher temperatures often lead to decreased fluorescence.[14][15]
-
Troubleshooting Steps:
-
Ensure all measurements are performed at a constant and controlled temperature.
-
If possible, conduct experiments at a lower temperature to see if the signal stability improves.
-
-
-
Precipitation of the Dye: If the dye comes out of solution, the fluorescence signal will be erratic.
-
Troubleshooting Steps:
-
Visually inspect the solution for any signs of precipitation.
-
Ensure you are working within the solubility limits of the dye in your chosen solvent (see Table 1).
-
Consider filtering the solution if you suspect the presence of undissolved particles.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents at 20°C
| Solvent | Solubility (g/L) |
| Acetone | 2.2 |
| Butyl Acetate | 1.6 |
| Methylbenzene | 53.9 |
| Dichloromethane | 186.3 |
| Ethyl Alcohol | 1.1 |
Data sourced from manufacturer datasheets.[16]
Experimental Protocols
General Protocol for Measuring Fluorescence of this compound
This protocol provides a general framework for measuring the fluorescence of this compound. It is essential to adapt this protocol to your specific instrumentation and experimental needs.
-
Sample Preparation:
-
Solvent Selection: Choose a spectroscopic grade solvent in which this compound is readily soluble (refer to Table 1). The solvent should be compatible with your experimental system and have low background fluorescence.[17][18]
-
Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent.
-
Working Solutions: Prepare a series of dilutions from the stock solution. It is recommended to have solutions with absorbance values below 0.1 at the excitation wavelength to avoid inner filter effects.[17]
-
-
Instrumentation Setup:
-
Use a calibrated spectrofluorometer.
-
Determine Optimal Wavelengths:
-
Take a mid-range concentration sample and perform an excitation scan to find the wavelength of maximum excitation (λex).
-
Set the excitation to the determined λex and perform an emission scan to find the wavelength of maximum emission (λem).
-
-
Instrument Settings:
-
Set the excitation and emission wavelengths to the determined maxima.
-
Set the excitation and emission slit widths. Narrower slits provide better spectral resolution but lower signal intensity. Start with a moderate setting (e.g., 5 nm) and optimize as needed.
-
-
-
Measurement:
-
Blank Measurement: Measure the fluorescence of the pure solvent to determine the background signal.
-
Sample Measurement: Measure the fluorescence intensity of your this compound solutions, starting from the most dilute.
-
Data Analysis: Subtract the blank measurement from your sample measurements to obtain the net fluorescence intensity.
-
Visualizations
Caption: Workflow for fluorescence measurement.
Caption: Troubleshooting decision tree.
References
- 1. union-pigment.com [union-pigment.com]
- 2. This compound, Fluorescent yellow 3G [xcwydyes.com]
- 3. China this compound / CAS 12671-74-8/27870-92-4 factory and manufacturers | Precise Color [precisechem.com]
- 4. This compound [jnogilvychem.com]
- 5. specialchem.com [specialchem.com]
- 6. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]
- 7. epsilonpigments.com [epsilonpigments.com]
- 8. Page loading... [guidechem.com]
- 9. journalcsij.com [journalcsij.com]
- 10. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. researchgate.net [researchgate.net]
- 13. emsdiasum.com [emsdiasum.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. dayglo.in [dayglo.in]
- 17. benchchem.com [benchchem.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
issues with Solvent Yellow 98 aggregation in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Yellow 98. The information provided is intended to help address common issues related to the aggregation of this dye in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a fluorescent, greenish-yellow oil-soluble dye.[1][2] It is known for its high heat resistance, good light fastness, and strong fluorescent properties.[1][2] Chemically, it belongs to the aminoketone series and is insoluble in water but soluble in many organic solvents.[3][4]
Q2: What causes the aggregation of dyes like this compound in solution?
Dye aggregation is a common phenomenon driven by intermolecular interactions, primarily hydrophobic interactions and van der Waals forces.[5] The tendency of dye molecules to self-associate in solution can be influenced by several factors, including:
-
Concentration: Higher dye concentrations increase the likelihood of aggregation.[6]
-
Solvent Properties: The polarity of the solvent plays a crucial role. Poor solvation can lead to the dye molecules associating with each other rather than the solvent.[7][8]
-
Temperature: Changes in temperature can affect both the solubility of the dye and the strength of intermolecular interactions.
-
Presence of Salts or Additives: The ionic strength of the solution can impact dye aggregation.[5]
Q3: How can I visually identify if my this compound solution has aggregated?
Aggregation can sometimes be observed visually as:
-
Precipitation: The formation of solid particles that settle out of the solution.
-
Changes in Color: A shift in the color of the solution may indicate the formation of aggregates.[5]
-
Turbidity or Cloudiness: A loss of clarity in the solution.
Q4: What analytical techniques can be used to confirm and characterize this compound aggregation?
Several analytical techniques can be employed to study dye aggregation:
-
UV-Vis Spectroscopy: Changes in the absorption spectrum, such as a shift in the maximum absorbance wavelength (λmax) or the appearance of new peaks, can indicate aggregation.[5][6][9]
-
Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution. It can detect the presence of larger aggregates and provide information on their hydrodynamic radius.[10][11][12][13][14]
-
Fluorescence Spectroscopy: Aggregation can lead to quenching or changes in the fluorescence emission spectrum.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
Issue 1: My this compound has precipitated out of solution.
-
Question: I dissolved this compound in an organic solvent, but it has since crashed out. What could be the cause and how can I fix it?
-
Answer: Precipitation is a strong indicator that the dye's solubility limit has been exceeded under the current conditions.
-
Immediate Actions:
-
Gentle Warming: Try gently warming the solution while stirring. This may increase the solubility and redissolve the precipitate. Be cautious not to overheat, as this could degrade the dye.
-
Sonication: Use a sonicator to break up the aggregates and aid in redissolving the dye.
-
-
Long-Term Solutions & Prevention:
-
Decrease Concentration: The simplest solution is often to work with a more dilute solution of this compound.
-
Solvent Selection: Ensure you are using a solvent in which this compound has high solubility. Refer to the solubility data table below. Consider using a co-solvent system to improve solubility.
-
Use of Surfactants: The addition of a small amount of a suitable surfactant can help to stabilize the dye molecules and prevent aggregation.[15] Nonionic surfactants are often effective in solubilizing hydrophobic dyes.[15]
-
-
Issue 2: The absorbance spectrum of my this compound solution has changed over time.
-
Question: I measured the UV-Vis spectrum of my this compound solution, and upon re-measuring it later, the spectrum has shifted. Why did this happen?
-
Answer: A shift in the UV-Vis absorption spectrum is a common indicator of dye aggregation.[5][6] H-aggregates typically result in a blue-shift (hypsochromic shift) of the main absorption band, while J-aggregates cause a red-shift (bathochromic shift).[5]
-
Troubleshooting Steps:
-
Dilution Study: Perform a serial dilution of your sample and acquire the UV-Vis spectrum at each concentration. If aggregation is the cause, you should observe a shift in the λmax as the concentration changes. At very low concentrations, the spectrum should be representative of the monomeric dye.
-
Solvent Polarity: The polarity of the solvent can significantly influence the aggregation state.[8] Try dissolving the dye in a different solvent with a different polarity to see if the spectral changes are mitigated.
-
-
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents at 20°C
| Solvent | Solubility (g/L) |
| Dichloromethane | 186.3 |
| Methylbenzene | 53.9 |
| Acetone | 2.2 |
| Butyl Acetate | 1.6 |
| Ethyl Alcohol | 1.1 |
Data sourced from manufacturer datasheets.[1][2]
Experimental Protocols
Protocol 1: Monitoring this compound Aggregation using UV-Vis Spectroscopy
Objective: To determine the propensity of this compound to aggregate in a specific solvent at different concentrations.
Materials:
-
This compound
-
High-purity solvent of choice (e.g., Dichloromethane, Ethanol)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in the chosen solvent. Start with a concentration below the known solubility limit.
-
Serial Dilutions: Perform a series of dilutions from the stock solution to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM).
-
Spectra Acquisition:
-
Blank the spectrophotometer using the pure solvent.
-
Measure the absorbance spectrum of each dilution, scanning a wavelength range that covers the expected absorbance of this compound (e.g., 350-600 nm).
-
-
Data Analysis:
-
Plot the absorbance spectra for all concentrations on the same graph.
-
Observe any shifts in the maximum absorbance wavelength (λmax) as a function of concentration. A consistent λmax across the dilution series suggests minimal aggregation. A shift in λmax at higher concentrations is indicative of aggregation.
-
Check for deviations from the Beer-Lambert law by plotting absorbance at λmax versus concentration. A non-linear relationship can also indicate aggregation.
-
Protocol 2: Characterization of this compound Aggregates by Dynamic Light Scattering (DLS)
Objective: To measure the size of any aggregates present in a this compound solution.
Materials:
-
This compound solution to be analyzed
-
Dynamic Light Scattering (DLS) instrument
-
Appropriate cuvettes for the DLS instrument
-
Syringe filters (if necessary to remove dust)
Methodology:
-
Sample Preparation:
-
If the solution contains visible particulates or dust, filter it through a syringe filter with a pore size appropriate for removing dust without removing potential aggregates (e.g., 0.22 µm).
-
Transfer the solution to a clean, dust-free DLS cuvette.
-
-
Instrument Setup:
-
Set the correct parameters in the DLS software, including the solvent viscosity and refractive index at the measurement temperature.
-
Allow the instrument to equilibrate to the desired temperature.
-
-
Measurement:
-
Place the cuvette in the DLS instrument.
-
Perform the measurement according to the instrument's instructions. Typically, this involves multiple runs to ensure data reproducibility.
-
-
Data Analysis:
-
The DLS software will generate a size distribution report, often presented as an intensity-weighted, volume-weighted, or number-weighted distribution.
-
The presence of peaks at larger hydrodynamic radii indicates the presence of aggregates. The software can provide the mean size and polydispersity index (PDI) for each population. A low PDI value suggests a monodisperse sample (less aggregation).
-
Visualizations
Caption: Troubleshooting workflow for this compound aggregation.
Caption: Principle of Dynamic Light Scattering (DLS) for aggregate analysis.
References
- 1. union-pigment.com [union-pigment.com]
- 2. dayglo.in [dayglo.in]
- 3. This compound | 12671-74-8 [chemicalbook.com]
- 4. worlddyevariety.com [worlddyevariety.com]
- 5. Effects of alkanolamine solvents on the aggregation states of reactive dyes in concentrated solutions and the properties of the solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. primescholars.com [primescholars.com]
- 7. DSpace [escholarshare.drake.edu]
- 8. mdpi.com [mdpi.com]
- 9. re.public.polimi.it [re.public.polimi.it]
- 10. Dynamic light scattering - Wikipedia [en.wikipedia.org]
- 11. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 12. unchainedlabs.com [unchainedlabs.com]
- 13. The principles of dynamic light scattering | Anton Paar Wiki [wiki.anton-paar.com]
- 14. Dynamic Light Scattering | Eldridge Reeves Johnson Foundation | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 15. mdpi.com [mdpi.com]
Solvent Yellow 98 stability in different solvent environments
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Solvent Yellow 98 in various solvent environments. The information is intended for researchers, scientists, and professionals in drug development who utilize this fluorescent dye in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which solvents is it soluble?
A1: this compound is a fluorescent, greenish-yellow oil-soluble dye.[1][2] It is known for its high thermal resistance, good light fastness, and strong fluorescent properties.[1][2][3] It is insoluble in water but readily dissolves in a range of organic solvents.[4][5][6] Its vibrant color and solubility make it suitable for various applications, including coloring for plastics, fluorescent inks, and other materials.[1][4][6][7]
Q2: I dissolved this compound in a solvent, but the color seems to have faded over time. What could be the cause?
A2: Color fading, or degradation, of this compound in solution can be attributed to several factors:
-
Photodegradation: Prolonged exposure to light, especially UV light, can cause the dye molecule to break down.[4][6] this compound is noted for its good lightfastness, but it is not entirely immune to degradation under intense or prolonged light exposure.[1][3][6]
-
Solvent Interaction: The choice of solvent can influence the stability of the dye. While generally stable in many organic solvents, certain solvents or impurities within the solvent (such as peroxides in aged ethers) could potentially react with the dye over time.
-
Thermal Decomposition: Although this compound has high heat stability (up to 300°C in polystyrene), storing solutions at elevated temperatures for extended periods might accelerate degradation.[1][2]
-
pH: Although less relevant for non-aqueous solvents, any acidic or basic contaminants could affect the chemical structure of the dye.
Q3: My solution of this compound has become cloudy or has formed a precipitate. Why is this happening?
A3: Cloudiness or precipitation indicates that the dye is coming out of solution. This can be caused by:
-
Change in Temperature: The solubility of this compound, like most compounds, is temperature-dependent. If a saturated solution is prepared at a higher temperature and then cooled, the dye may precipitate out.
-
Solvent Evaporation: Over time, volatile solvents can evaporate, increasing the concentration of the dye beyond its solubility limit.
-
Introduction of a Non-Solvent: If the solution is accidentally contaminated with a liquid in which this compound is insoluble (like water), it will cause the dye to precipitate.
Q4: I am observing a shift in the fluorescence emission spectrum of my this compound solution. What could be the reason?
A4: A shift in the fluorescence spectrum, known as a solvatochromic shift, is often dependent on the polarity of the solvent. Different solvents can alter the electronic ground and excited states of the dye molecule, leading to changes in the absorption and emission wavelengths. If you have changed your solvent system or if there are impurities, this could explain the observed shift. Degradation of the dye into different chemical species can also result in a change in the overall spectral properties of the solution.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered when working with this compound solutions.
Issue 1: Unexpected Color Change or Fading
-
Question 1.1: Has the solution been exposed to light for an extended period?
-
Action: Store solutions in amber vials or in the dark to minimize light exposure.[4]
-
-
Question 1.2: At what temperature has the solution been stored?
-
Action: Store solutions at room temperature or as specified for the particular solvent, avoiding high temperatures.[8]
-
-
Question 1.3: What is the purity and age of the solvent used?
-
Action: Use high-purity, fresh solvents. Peroxides in older ethers or other reactive impurities can degrade the dye.
-
Issue 2: Precipitation or Cloudiness in Solution
-
Question 2.1: Has the temperature of the solution decreased since its preparation?
-
Action: Gently warm the solution to see if the precipitate redissolves. If it does, consider storing it at a slightly warmer and controlled temperature or using a lower concentration.
-
-
Question 2.2: Is the container properly sealed?
-
Action: Ensure that the container is tightly sealed to prevent solvent evaporation, especially for volatile solvents.
-
-
Question 2.3: Could the solution have been contaminated?
-
Action: Ensure proper handling to avoid cross-contamination with non-solvents like water.
-
Quantitative Data
The solubility of this compound in various organic solvents at 20°C is summarized in the table below. This data is crucial for preparing stable solutions and avoiding precipitation.
| Solvent | Solubility (g/L at 20°C) |
| Dichloromethane | 186.3 |
| Methylbenzene (Toluene) | 53.9 |
| Acetone | 2.2 |
| Butyl Acetate | 1.6 |
| Ethyl Alcohol | 1.1 |
(Data sourced from multiple suppliers and technical data sheets)[2][9][10]
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Selected Solvent
This protocol outlines a method to quantitatively assess the stability of this compound in a specific solvent under controlled conditions.
1. Materials:
- This compound
- High-purity solvent of choice
- Volumetric flasks
- Amber glass vials with screw caps
- UV-Vis spectrophotometer
- Fluorometer
2. Solution Preparation:
- Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 g/L).
- Ensure the dye is completely dissolved. Gentle warming or sonication may be used if necessary, followed by cooling to room temperature.
3. Experimental Setup:
- Divide the stock solution into several amber glass vials.
- Control Group: Store one vial in the dark at a controlled room temperature (e.g., 20-25°C).
- Test Groups:
- Light Exposure: Store one vial under ambient laboratory light conditions. For accelerated testing, a photostability chamber can be used.
- Elevated Temperature: Store one vial in an incubator at a specified temperature (e.g., 40°C) in the dark.
4. Data Collection:
- At regular time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), take an aliquot from each vial.
- Measure the absorbance spectrum using a UV-Vis spectrophotometer to monitor for any changes in the peak absorbance, which would indicate degradation.
- Measure the fluorescence emission spectrum to check for any shifts in the emission wavelength or a decrease in fluorescence intensity.
5. Data Analysis:
- Plot the absorbance at the maximum wavelength (λmax) versus time for each condition. A decrease in absorbance indicates degradation.
- Plot the fluorescence intensity at the emission maximum versus time. A decrease in intensity suggests degradation or quenching.
- Compare the spectra over time to identify any shifts or the appearance of new peaks, which could indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Workflow for assessing the stability of this compound.
References
- 1. union-pigment.com [union-pigment.com]
- 2. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]
- 3. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]
- 4. What are the characteristics of this compound? - Knowledge [allgreenchems.com]
- 5. This compound | 12671-74-8 [chemicalbook.com]
- 6. This compound [jnogilvychem.com]
- 7. What are the applications of this compound? - Knowledge [allgreenchems.com]
- 8. This compound | 12671-74-8 | FS167633 | Biosynth [biosynth.com]
- 9. dayglo.in [dayglo.in]
- 10. epsilonpigments.com [epsilonpigments.com]
Technical Support Center: Solvent Yellow 98 Dispersion in Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the dispersion of Solvent Yellow 98 in polymer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which polymers is it commonly used?
A1: this compound is a fluorescent yellow dye known for its high heat resistance and good lightfastness.[1][2] It is soluble in many organic solvents but insoluble in water.[2][3] This dye is frequently used to color a variety of plastics, including:
-
Acrylonitrile Styrene Acrylate (ASA)
Q2: What are the common signs of poor dispersion of this compound?
A2: Poor dispersion of this compound can manifest in several ways, including:
-
Color Streaks or Swirls: Wavy lines of concentrated color on the surface of the final product.
-
Specks or Agglomerates: Visible particles or clumps of undissolved dye.
-
Inconsistent Color: Variation in shade or intensity across different parts of the product or between batches.
-
Reduced Color Strength: The final color appears weaker than expected for the concentration of dye used.
-
Filter Clogging: During extrusion, undispersed particles can block screen packs, leading to an increase in back pressure.
Q3: What are the primary causes of poor dispersion?
A3: The root causes of poor dispersion are often related to issues in wetting, de-agglomeration, and stabilization of the dye particles within the polymer matrix. Specific factors include:
-
Improper Processing Temperature: The polymer melt temperature may be too low to fully dissolve the dye.
-
Inadequate Mixing: Insufficient shear or mixing time during processing can fail to break down dye agglomerates.
-
Poor Polymer-Dye Compatibility: The polarity and surface energy differences between the polymer and the dye can hinder wetting and dispersion.
-
Incorrect Screw Design: The extruder screw configuration may not provide the necessary shear for effective dispersion.
-
Presence of Moisture: Hygroscopic polymers can absorb moisture, which can affect the processing and dispersion of the dye.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common dispersion issues with this compound.
Issue 1: Color Streaks and Specks in the Final Product
This is one of the most frequent indicators of poor dispersion.
Initial Checks:
-
Visual Inspection: Examine the product under good lighting to confirm the presence and nature of the streaks or specks.
-
Material Handling: Ensure that the dye and polymer were dry-blended thoroughly before processing and that there is no contamination in the hopper or feeding system.
Troubleshooting Steps:
-
Increase Melt Temperature: Gradually increase the processing temperature in increments of 5-10°C. This compound has a melting point of approximately 267°C, and higher temperatures can improve its solubility in the polymer melt.[5][8]
-
Optimize Screw Speed and Back Pressure: Increase the screw speed to impart more shear energy, which can help break down agglomerates. A moderate increase in back pressure can also improve mixing.
-
Evaluate Screw Design: For extrusion processes, a screw with more mixing elements, such as kneading blocks, can significantly improve dispersion.
-
Consider a Dispersing Agent: The use of a suitable dispersing agent can improve the wetting of the dye by the polymer.
Issue 2: Inconsistent Color Between Batches
Variations in color from one production run to another can be a significant quality control issue.
Initial Checks:
-
Verify Formulations: Double-check the weight percentages of the dye, polymer, and any other additives in the formulations for each batch.
-
Review Processing Parameters: Compare the processing temperature, screw speed, and residence time records for the different batches to identify any variations.
Troubleshooting Steps:
-
Standardize Material Pre-drying: Ensure that both the polymer and the dye are dried to a consistent moisture level before each run, especially for hygroscopic polymers like PET and PA.
-
Masterbatch Quality Control: If using a masterbatch, ensure its homogeneity. Poor dispersion within the masterbatch will lead to inconsistencies in the final product.
-
Calibrate Dosing Equipment: Regularly calibrate feeders and dosing units to ensure accurate and consistent addition of the dye or masterbatch.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| C.I. Name | This compound | [4][5] |
| CAS Number | 12671-74-8, 27870-92-4 | [4] |
| Molecular Formula | C36H45NO2S | |
| Appearance | Greenish-yellow powder | [4] |
| Melting Point | 267 °C | [5][8] |
| Heat Resistance (in PS) | 300 °C | [5][8] |
| Light Fastness (in PS) | 6-7 (on a scale of 1-8) | [5][8] |
Table 2: Solubility of this compound in Various Solvents at 20°C
| Solvent | Solubility (g/L) | Reference |
| Acetone | 2.2 | [8][9] |
| Butyl Acetate | 1.6 | [8][9] |
| Methylbenzene | 53.9 | [8][9] |
| Dichloromethane | 186.3 | [8][9] |
| Ethyl Alcohol | 1.1 | [8][9] |
Table 3: Recommended Processing Temperatures for Polymers Commonly Used with this compound
| Polymer | Melt Temperature Range (°C) | Mold Temperature Range (°C) | Reference |
| Polycarbonate (PC) | 280 - 320 | 80 - 120 | |
| PET (Extrusion) | 260 - 280 | N/A | [10] |
| Polyamide 66 (PA66) | 260 - 290 | 80 - 100 | [11][12] |
| Polystyrene (PS) | 200 - 240 | 40 - 70 | |
| ABS | 220 - 260 | 60 - 90 |
Experimental Protocols
Protocol 1: Evaluation of this compound Dispersion via Microscopy
Objective: To visually assess the dispersion quality of this compound in a polymer matrix.
Materials and Equipment:
-
Polymer sample colored with this compound
-
Microtome
-
Microscope slides and cover slips
-
Optical microscope with transmitted light capabilities and magnification up to 400x
-
Immersion oil (if necessary)
Procedure:
-
Sample Preparation:
-
Using a microtome, carefully cut a thin section (10-20 µm) from the polymer sample.
-
For softer polymers, cryo-ultramicrotomy may be necessary to obtain a clean cut without deforming the sample.
-
-
Mounting:
-
Place the thin section on a clean microscope slide.
-
Add a drop of immersion oil (if required for the objective lens) and place a cover slip over the section.
-
-
Microscopic Examination:
-
Begin with a low-power objective (e.g., 10x) to get an overview of the dispersion.
-
Scan different areas of the sample to assess uniformity.
-
Switch to higher magnification (e.g., 40x or 100x) to observe individual dye particles or agglomerates.
-
-
Analysis:
-
Look for the presence of large, undispersed particles or agglomerates.
-
Note the size, shape, and distribution of any visible particles.
-
Compare the images to a reference standard of good dispersion if available. A well-dispersed sample should show a uniform color with no visible individual particles at high magnification.
-
Protocol 2: Filter Pressure Value (FPV) Test for Dispersion Quality
Objective: To quantitatively measure the dispersion quality of this compound in a polymer by determining the filter pressure value. A higher FPV indicates poorer dispersion.
Materials and Equipment:
-
Laboratory single-screw extruder
-
Melt pump
-
Screen pack with a defined mesh size (e.g., 25 µm)
-
Pressure transducer
-
Polymer (uncolored)
-
Masterbatch or dry blend of polymer and this compound
Procedure:
-
System Stabilization:
-
Set the extruder and melt pump to the desired processing temperature and speed.
-
Feed the uncolored polymer through the system until a stable pressure reading (initial pressure, Ps) is achieved at the pressure transducer located before the screen pack.
-
-
Introduction of the Test Sample:
-
Introduce the masterbatch or dry blend of the polymer and this compound into the extruder.
-
-
Pressure Monitoring:
-
Continuously record the pressure as the colored polymer melt passes through the screen pack.
-
Undispersed particles will begin to clog the screen, causing the pressure to rise.
-
-
Test Completion and Purging:
-
Continue the test until a defined amount of the colored polymer has been processed or until the pressure reaches a predetermined maximum.
-
After the test, purge the system with the uncolored polymer until the pressure returns to the initial stable value.
-
-
Calculation of FPV:
-
Determine the maximum pressure reached during the test (Pmax).
-
The filter pressure value is calculated based on the pressure increase relative to the amount of dye that has passed through the filter. The specific calculation may vary depending on the standard being followed (e.g., EN 13900-5). A common approach is: FPV = (Pmax - Ps) / W_dye where W_dye is the weight of the dye in the processed polymer.
-
Visualizations
Caption: A step-by-step workflow for troubleshooting poor dispersion of this compound.
Caption: Logical workflow for the evaluation of this compound dispersion in polymers.
References
- 1. China this compound / CAS 12671-74-8/27870-92-4 factory and manufacturers | Precise Color [precisechem.com]
- 2. This compound [jnogilvychem.com]
- 3. This compound | 12671-74-8 [chemicalbook.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. union-pigment.com [union-pigment.com]
- 6. specialchem.com [specialchem.com]
- 7. specialchem.com [specialchem.com]
- 8. dayglo.in [dayglo.in]
- 9. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]
- 10. noztek.com [noztek.com]
- 11. Recommended Injection PA66 Molding ParametersSIKO POLYMERS (SUZHOU) CO., LTD [sikopolymers.com]
- 12. Help [help.autodesk.com]
Technical Support Center: Enhancing the Light Fastness of Materials Dyed with Solvent Yellow 98
Welcome to the technical support center for enhancing the light fastness of materials dyed with Solvent Yellow 98. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable guidance for improving the stability of this fluorescent dye in various applications.
Frequently Asked Questions (FAQs)
Q1: What is the inherent light fastness of this compound?
A1: this compound, a fluorescent dye of the aminoketone class, generally exhibits good to excellent light fastness, typically rated between 6-7 and 7-8 on the Blue Wool Scale, with 8 being the highest rating, indicating superior resistance to fading. However, the actual performance can vary depending on the substrate, dye concentration, and exposure conditions.
Q2: What are the primary mechanisms that cause this compound to fade?
A2: The photodegradation of this compound, like many organic dyes, is primarily initiated by the absorption of ultraviolet (UV) radiation. This energy absorption can excite the dye molecules, leading to a series of photochemical reactions. These reactions can involve reactive oxygen species (ROS) that attack the dye's chemical structure, causing it to break down and lose its color. The aminoketone structure of this compound is susceptible to photo-oxidation.
Q3: What types of additives can be used to enhance the light fastness of this compound?
A3: To improve the light fastness of this compound, a combination of light stabilizers is recommended. The most effective additives fall into three main categories:
-
UV Absorbers: These compounds, such as benzophenones and benzotriazoles, function by absorbing harmful UV radiation and dissipating it as less harmful thermal energy before it can reach the dye molecules.[1][2]
-
Hindered Amine Light Stabilizers (HALS): HALS are highly efficient stabilizers that do not absorb UV radiation but act as radical scavengers. They trap free radicals generated during the photodegradation process, preventing further degradation of the dye and the polymer matrix.[3][4][5]
-
Antioxidants: These compounds, including hindered phenols and phosphites, protect the dye and the substrate from oxidative degradation by terminating chain reactions involving free radicals.[6][7]
Q4: Is it better to use a single type of light stabilizer or a combination?
A4: A combination of different types of light stabilizers, particularly a UV absorber and a HALS, often results in a synergistic effect, providing a higher level of protection than any single additive used alone.[8][9][10][11] The UV absorber provides a "first line of defense" by filtering out UV radiation, while the HALS "cleans up" any free radicals that may still form.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to enhance the light fastness of materials dyed with this compound.
| Problem | Potential Cause | Recommended Solution |
| Rapid Fading Despite Using a UV Absorber | The UV absorber may not be effective in the visible light spectrum, where some degradation can still occur. The concentration of the UV absorber may be too low. The chosen UV absorber may not be compatible with the polymer matrix. | Consider adding a Hindered Amine Light Stabilizer (HALS) to your formulation to scavenge free radicals generated by both UV and visible light. Increase the concentration of the UV absorber in increments, monitoring for improvements. Ensure the chosen UV absorber has good solubility and compatibility with your specific polymer system. |
| Color Shift or Yellowing of the Material | The light stabilizer itself may be degrading or interacting with the dye or polymer to cause discoloration. The polymer matrix itself may be yellowing upon UV exposure. | Select a light stabilizer with high thermal stability and low color contribution. Consider using a synergistic blend of stabilizers that can protect the polymer matrix as well as the dye. Incorporate an antioxidant to prevent thermal and photo-oxidation of the polymer. |
| Inconsistent Light Fastness Results Between Batches | Variations in the concentration of the dye or light stabilizers. Inconsistent processing conditions (e.g., temperature, mixing time). Changes in the raw materials, including the polymer resin. | Implement strict quality control for all raw materials. Ensure precise and consistent metering of the dye and additives. Optimize and standardize processing parameters to ensure uniform dispersion of all components. |
| Reduced Fluorescence After Adding Stabilizers | Some additives may quench the fluorescence of this compound. | Screen different types of UV absorbers and HALS for their potential to quench fluorescence. Start with lower concentrations of additives and gradually increase to find the optimal balance between light fastness and fluorescence. |
Data Presentation: Light Stabilizer Performance
The following tables summarize the expected performance of different classes of light stabilizers for enhancing the light fastness of this compound in a polymer matrix like polycarbonate. The light fastness is rated on the Blue Wool Scale (1-8, where 8 is the highest).
Table 1: Expected Light Fastness Improvement with Different Stabilizer Systems
| Stabilizer System | Concentration (wt%) | Expected Light Fastness (Blue Wool Scale) | Notes |
| Control (this compound only) | - | 6-7 | Good inherent light fastness. |
| Benzotriazole UV Absorber | 0.2 - 0.5 | 7 | Provides good UV protection. |
| Benzophenone UV Absorber | 0.2 - 0.5 | 7 | Effective in absorbing a broad range of UV radiation.[1][2] |
| HALS (Hindered Amine Light Stabilizer) | 0.2 - 0.5 | 7-8 | Excellent radical scavenging activity, providing long-term stability.[3][4][5] |
| Benzotriazole + HALS | 0.2 + 0.2 | 8 | Synergistic effect provides superior protection.[8][9][10][11] |
| Benzophenone + HALS | 0.2 + 0.2 | 8 | Combination offers broad-spectrum protection against photodegradation. |
| Benzotriazole + HALS + Antioxidant | 0.2 + 0.2 + 0.1 | 8 | Comprehensive protection for both the dye and the polymer matrix. |
Experimental Protocols
Protocol 1: Sample Preparation for Light Fastness Testing in Polycarbonate
Objective: To prepare polycarbonate samples containing this compound and various light stabilizers for subsequent light fastness testing.
Materials:
-
Polycarbonate (PC) pellets
-
This compound powder
-
Selected light stabilizers (UV absorber, HALS, antioxidant)
-
Twin-screw extruder
-
Injection molding machine
-
Standard test plaques mold (e.g., 50mm x 50mm x 2mm)
Procedure:
-
Drying: Dry the polycarbonate pellets at 120°C for 4 hours to remove any moisture.
-
Premixing: In a separate container, create a masterbatch by dry blending the this compound powder and the light stabilizer(s) with a small amount of the dried PC pellets. The typical concentration of the dye is 0.05-0.2% by weight, and each stabilizer is typically 0.1-0.5% by weight.
-
Extrusion: Feed the masterbatch and the remaining dried PC pellets into a twin-screw extruder. Set the extruder temperature profile according to the polycarbonate manufacturer's recommendations (typically 260-300°C).
-
Pelletizing: Extrude the molten polymer blend and pelletize it to obtain colored and stabilized PC pellets.
-
Injection Molding: Dry the colored pellets at 120°C for 4 hours. Use an injection molding machine to produce test plaques of the desired dimensions. Ensure consistent molding parameters (temperature, pressure, and cycle time) for all samples.
-
Labeling: Label each plaque clearly with the formulation details.
Protocol 2: Accelerated Light Fastness Testing
Objective: To evaluate the light fastness of the prepared polycarbonate samples according to established industry standards.
Equipment:
-
Xenon-arc accelerated weathering tester (compliant with ISO 4892-2 or ASTM D4329)[1][2][3][4][5][6][12][13][14][15]
-
Blue Wool standards (ISO 105-B02)
-
Spectrophotometer or colorimeter
Procedure:
-
Mounting: Mount the test plaques and a set of Blue Wool standards onto the sample holders of the xenon-arc tester.
-
Exposure Conditions: Set the exposure conditions according to the relevant standard (e.g., ISO 4892-2, Method A for outdoor simulation). Typical conditions include:
-
Irradiance: 60 W/m² in the 300-400 nm range
-
Black Standard Temperature: 65°C
-
Chamber Temperature: 38°C
-
Relative Humidity: 50%
-
Light/Dark Cycle: Continuous light
-
-
Exposure Duration: Expose the samples for a predetermined duration or until a specific Blue Wool standard shows a defined level of fading (e.g., a color change corresponding to grade 4 on the grey scale).
-
Evaluation:
-
Periodically remove the samples and assess the color change visually by comparing them to an unexposed reference plaque.
-
Quantify the color change (ΔE*ab) using a spectrophotometer.
-
Determine the light fastness rating by comparing the fading of the sample to the fading of the Blue Wool standards. The light fastness rating corresponds to the Blue Wool standard that shows a similar degree of color change.
-
Mandatory Visualizations
Caption: Proposed photodegradation pathway for this compound.
Caption: Experimental workflow for light fastness testing.
Caption: Logical relationship of strategies to enhance light fastness.
References
- 1. file.yizimg.com [file.yizimg.com]
- 2. store.astm.org [store.astm.org]
- 3. ASTM D4329 Standard Practice for Fluorescent Ultraviolet (UV) Lamp Apparatus Exposure of Plastics_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 4. Standard - Plastics - Methods of exposure to laboratory light sources - Part 2: Xenon-arc lamps (ISO 4892-2:2006) SS-EN ISO 4892-2:2006 - Swedish Institute for Standards, SIS [sis.se]
- 5. micomlab.com [micomlab.com]
- 6. kiyorndlab.com [kiyorndlab.com]
- 7. Rapid Light-Dependent Degradation of Fluorescent Dyes in Formulated Serum-Free Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UV Stabilizers for Outdoor Plastic Products (HALS vs. Benzotriazoles) [eureka.patsnap.com]
- 9. nbinno.com [nbinno.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. micomlab.com [micomlab.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. ISO 4892-2 | Q-Lab [q-lab.com]
- 15. Singapore Standards [singaporestandardseshop.sg]
overcoming temperature limitations of Solvent Yellow 98 in processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Solvent Yellow 98. The information provided addresses common challenges related to the temperature limitations of this fluorescent dye during processing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum processing temperature for this compound?
A1: this compound generally exhibits good thermal stability, with a heat resistance of up to 300°C (572°F) in polystyrene (PS) for short dwell times.[1][2] However, the maximum processing temperature can vary depending on the polymer matrix, processing time, and the presence of other additives. It is crucial to consider the thermal stability of the base polymer, as degradation of the polymer can also affect the dye's performance.
Q2: What are the typical signs of thermal degradation of this compound during processing?
A2: Exceeding the thermal limits of this compound can lead to several issues, including:
-
Color Shift: A noticeable change in the perceived color of the final product, often towards a duller or brownish hue.
-
Loss of Fluorescence: A significant reduction in the fluorescent brightness of the material.
-
Inconsistent Coloration: Streaks, specks, or uneven color distribution in the final product.
-
Fading: Reduced color intensity.
Q3: Can the polymer system I use affect the thermal stability of this compound?
A3: Yes, the polymer matrix plays a significant role in the overall thermal stability of the colorant. This compound is compatible with a range of polymers, including PS, HIPS, ABS, PC, PMMA, AS, PET, and RPVC.[1][3] However, the processing temperatures and chemical environment of each polymer can influence the dye's performance. For instance, processing in high-temperature engineering plastics like polycarbonate (PC) or polyethylene terephthalate (PET) requires careful control of temperature and residence time to prevent degradation.
Q4: Are there any additives that can improve the thermal stability of this compound?
A4: Yes, the use of heat stabilizers can help protect both the polymer and the dye during high-temperature processing. Common types of heat stabilizers include:
-
Primary Antioxidants (Hindered Phenols): These scavenge free radicals formed during thermal oxidation.
-
Secondary Antioxidants (Phosphites): These decompose hydroperoxides, which are precursors to free radicals.
-
Hindered Amine Light Stabilizers (HALS): While primarily used for UV stability, some HALS also provide thermal stabilization.
The selection of a suitable stabilizer package depends on the polymer system and processing conditions. It is advisable to consult with a polymer additives expert to determine the optimal solution for your specific application.
Troubleshooting Guide
This guide provides solutions to common problems encountered when processing materials containing this compound at elevated temperatures.
| Problem | Potential Cause | Recommended Solution |
| Color is dull or has shifted to a brownish tone. | Processing temperature is too high, causing thermal degradation of the dye. | 1. Gradually reduce the processing temperature in increments of 5-10°C and observe the effect on the color. 2. Minimize the residence time of the material in the processing equipment. 3. Incorporate a suitable heat stabilizer package into the formulation. |
| Significant loss of fluorescence in the final product. | The fluorescent properties of the dye are sensitive to the processing environment (solvatochromism) or the dye has degraded. | 1. Optimize processing parameters (temperature, shear) to be as gentle as possible. 2. Ensure the dye is thoroughly and uniformly dispersed in the polymer matrix. 3. Evaluate the compatibility of other additives with the fluorescent dye. |
| Visible streaks or specks of color in the product. | Poor dispersion of the dye in the polymer matrix. | 1. Improve mixing and dispersion by adjusting screw design, mixing speed, or using a masterbatch. 2. Ensure the dye is completely dry before processing to prevent clumping. 3. Verify the compatibility of the dye with the polymer. |
| Inconsistent color from batch to batch. | Variations in processing conditions or raw material quality. | 1. Strictly control and monitor processing parameters (temperature profiles, screw speed, residence time). 2. Ensure consistent quality and moisture content of the polymer and dye. 3. Implement a quality control procedure to check the color of each batch. |
Quantitative Data Summary
The following tables provide a summary of the key thermal and physical properties of this compound.
Table 1: Thermal and Physical Properties of this compound
| Property | Value | Reference |
| Melting Point | ~267 °C | [1][2] |
| Heat Resistance (in PS) | Up to 300 °C | [1] |
| Chemical Class | Aminoketone / Thioxanthene | [4] |
Table 2: Compatibility of this compound with Various Polymers
| Polymer | Compatibility |
| Polystyrene (PS) | Superior |
| High-Impact Polystyrene (HIPS) | Applicable |
| Acrylonitrile Butadiene Styrene (ABS) | Applicable |
| Polycarbonate (PC) | Applicable |
| Polymethyl Methacrylate (PMMA) | Applicable |
| Styrene Acrylonitrile (SAN) | Applicable |
| Acrylonitrile Styrene Acrylate (AS) | Applicable |
| Polyethylene Terephthalate (PET) | Applicable |
| Rigid Polyvinyl Chloride (RPVC) | Applicable |
| Polyamide 6 (PA6) | Applicable |
Compatibility ratings are based on publicly available data sheets. It is recommended to perform your own testing for specific applications.
Experimental Protocols
1. Protocol for Evaluating Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset of thermal degradation of this compound in a specific polymer matrix.
Methodology:
-
Prepare samples of the polymer containing a known concentration of this compound (e.g., 0.1% w/w). A control sample of the neat polymer should also be prepared.
-
Ensure samples are dry to avoid interference from moisture.
-
Place a small, accurately weighed amount of the sample (5-10 mg) into a TGA crucible.
-
Heat the sample from room temperature to a temperature above the expected degradation point (e.g., 400°C) at a controlled heating rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss of the sample as a function of temperature.
-
The onset of degradation is identified as the temperature at which significant weight loss begins. Compare the TGA curves of the polymer with and without the dye to assess the dye's impact on thermal stability.
2. Protocol for Quantifying Color Change after Thermal Processing
Objective: To quantitatively measure the color shift of a polymer containing this compound after being subjected to high temperatures.
Methodology:
-
Prepare molded plaques or films of the polymer with a consistent concentration of this compound.
-
Measure the initial color of the samples using a spectrophotometer or colorimeter to obtain the CIELAB values (L, a, b*).
-
Expose the samples to a specific temperature profile in an oven or by reprocessing them through an extruder or injection molder.
-
After thermal exposure, allow the samples to cool to room temperature.
-
Re-measure the CIELAB values of the heat-treated samples.
-
Calculate the total color difference (ΔE) using the following formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates a greater color change. A ΔE* of less than 1 is generally not perceptible to the human eye.
Visualizations
References
Technical Support Center: Purification of Research-Grade Solvent Yellow 98
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of research-grade Solvent Yellow 98. It includes troubleshooting guides and frequently asked questions to address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial-grade this compound may contain several impurities stemming from its synthesis. The manufacturing process involves the reaction of 4-Nitro[1.8]naphthalic anhydride with 2-Aminobenzenethiol, followed by amination with Octadecanamine, diazotization, and a final ring-closing reaction.[1] Potential impurities include unreacted starting materials, byproducts from incomplete reactions, and isomers.
Q2: What is the solubility of this compound in common organic solvents?
A2: this compound is insoluble in water but soluble in various organic solvents.[1][2][3] Its solubility is a critical factor in choosing the appropriate solvent system for purification.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a UV-Vis detector is a common method for determining the purity of dyes.[4][5][6][7] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the chemical structure and identify impurities.[8] UV-Vis spectroscopy can also be employed to check for spectral shifts that may indicate the presence of impurities.[9][10][11]
Q4: What are the recommended storage conditions for purified this compound?
A4: To maintain its purity and prevent degradation, research-grade this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to light can cause photobleaching of the fluorescent dye.
Data Presentation
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Solubility (g/L at 20°C) |
| Dichloromethane | 186.3 |
| Methylbenzene (Toluene) | 53.9 |
| Acetone | 2.2 |
| Butyl Acetate | 1.6 |
| Ethyl Alcohol | 1.1 |
| Water | Insoluble |
(Data sourced from publicly available information)
Experimental Protocols
Recrystallization of this compound
Objective: To purify this compound by removing soluble and insoluble impurities.
Materials:
-
Crude this compound
-
High-purity organic solvent (e.g., a mixture of toluene and heptane, or dichloromethane and hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser
-
Filter paper
-
Buchner funnel and flask
-
Vacuum source
Methodology:
-
Solvent Selection: Based on solubility data, a solvent system where this compound is soluble at high temperatures but sparingly soluble at low temperatures is ideal. A mixed solvent system, such as toluene/heptane or dichloromethane/hexane, often provides the best results for nonpolar dyes.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the higher polarity solvent (e.g., toluene or dichloromethane) and heat the mixture gently while stirring until the dye dissolves completely.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration of the solution into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization: Slowly add the lower polarity solvent (e.g., heptane or hexane) to the hot solution until a slight turbidity (cloudiness) persists. Then, add a few drops of the higher polarity solvent until the solution becomes clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold, lower-polarity solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Assessment: Analyze the purity of the recrystallized this compound using HPLC or another suitable analytical method.
Column Chromatography of this compound
Objective: To achieve high-purity this compound by separating it from closely related impurities.
Materials:
-
Crude this compound
-
Silica gel (for normal-phase chromatography)
-
Chromatography column
-
Eluent (e.g., a gradient of hexane and ethyl acetate or dichloromethane)
-
Collection tubes
-
Rotary evaporator
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., hexane or a hexane/ethyl acetate mixture). Pour the slurry into the chromatography column and allow it to pack uniformly. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with the initial nonpolar solvent. Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., ethyl acetate or dichloromethane). This can be done in a stepwise or continuous gradient.
-
Fraction Collection: Collect the eluate in a series of fractions. The yellow-colored band corresponding to this compound should move down the column.
-
Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under UV light to identify the fractions containing the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Purity Assessment: Confirm the purity of the final product using HPLC, NMR, or UV-Vis spectroscopy.
Mandatory Visualization
Caption: Workflow for the purification of this compound via recrystallization.
Caption: Workflow for the purification of this compound via column chromatography.
Troubleshooting Guide
Recrystallization Issues
-
Q: My compound is not dissolving, even in a large amount of hot solvent. What should I do?
-
A: You may have chosen an inappropriate solvent. Refer to the solubility table and select a solvent in which this compound has higher solubility at elevated temperatures. Alternatively, try a different solvent or a mixed solvent system.
-
-
Q: No crystals are forming upon cooling. What went wrong?
-
A: This is a common issue and can be due to several factors:
-
Too much solvent: You may have used too much solvent, and the solution is not saturated. Try boiling off some of the solvent to concentrate the solution and then allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.
-
Cooling too quickly: If the solution was cooled too rapidly, crystal nucleation might not have occurred. Allow for a slower cooling process.
-
-
-
Q: An oil has formed instead of crystals. How can I fix this?
-
A: "Oiling out" occurs when the solute comes out of solution above its melting point. Try reheating the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and then cool it more slowly. Using a slightly different solvent system might also prevent this issue.
-
Column Chromatography Issues
-
Q: The colored band is not moving down the column. What should I do?
-
A: The eluent is likely not polar enough. Gradually increase the polarity of your mobile phase by adding a higher proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture).
-
-
Q: The separation between my desired compound and an impurity is poor. How can I improve it?
-
A:
-
Optimize the solvent system: Use a solvent system with a lower overall polarity to increase the retention time and allow for better separation. Thin-layer chromatography (TLC) can be used to screen for the optimal solvent system before running the column.
-
Use a longer column: A longer column provides more surface area for interaction and can improve separation.
-
Finer silica gel: Using silica gel with a smaller particle size can enhance resolution.
-
Gradient elution: Employ a shallower gradient (a slower increase in polarity) to improve the separation of closely eluting compounds.
-
-
-
Q: The colored band is streaking or tailing down the column. What is the cause?
-
A:
-
Overloading: You may have loaded too much sample onto the column. Use a larger column or reduce the amount of sample.
-
Inappropriate loading solvent: If the sample was loaded in a solvent that is too strong (too polar), it can cause streaking. Dissolve the sample in the weakest possible solvent.
-
Column packing issues: An unevenly packed column can lead to channeling and poor separation. Ensure the silica gel is packed uniformly.
-
-
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. dayglo.in [dayglo.in]
- 4. Characterization, purification, and analysis of solvent yellow 33 and solvent green 3 dyes. | Sigma-Aldrich [sigmaaldrich.com]
- 5. Evaluation of dual-labeled fluorescent DNA probe purity versus performance in real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. [PDF] HPLC, UV-Vis and NMR spectroscopic and DFT characterization of purpurin isolated from Rubia tinctorum L. | Semantic Scholar [semanticscholar.org]
- 10. Exploring solvatochromism: a comprehensive analysis of research data of the solvent -solute interactions of 4-nitro-2-cyano-azo benzene-meta toluidine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Guide to Fluorescent Dyes: Solvent Yellow 98 vs. Key Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of Solvent Yellow 98 against other widely used fluorescent dyes, including Nile Red, Fluorescein, Rhodamine B, and the BODIPY class of dyes. The comparison focuses on photophysical properties, solubility, and common applications to assist in selecting the optimal dye for specific research needs.
Overview of this compound
This compound, also known as Fluorescent Yellow 3G, is a synthetic organic solvent dye belonging to the thiaxanthene series.[1] It is recognized for its strong, greenish-yellow fluorescence, high thermal resistance, and good light fastness.[1][2][3] Primarily used in industrial applications such as coloring plastics (e.g., polystyrene, PET), fluorescent inks, and safety equipment, its properties suggest potential utility in research applications where high stability in non-polar environments is required.[1][4][5]
Quantitative Performance Comparison
The selection of a fluorescent dye is dictated by its specific chemical and photophysical properties. The following table summarizes key quantitative data for this compound and its alternatives.
| Property | This compound | Nile Red | Fluorescein | Rhodamine B | BODIPY (unsubstituted) |
| Molecular Formula | C₃₆H₄₅NO₂S[6] | C₂₀H₁₈N₂O₂ | C₂₀H₁₂O₅ | C₂₈H₃₁ClN₂O₃ | C₉H₇BF₂N₂ |
| Molecular Weight | 555.81 g/mol [6][7] | 318.37 g/mol | 332.31 g/mol | 479.02 g/mol | 219.99 g/mol |
| Appearance | Greenish-yellow / Yellow-orange powder[1][7][8] | Red to maroon powder | Dark orange/red powder | Green crystals or reddish-violet powder | Red crystalline solid |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., Toluene, Dichloromethane)[7][8] | Insoluble in water; Soluble in organic solvents (e.g., DMSO, Ethanol, Chloroform) | Slightly soluble in water; Soluble in ethanol & dilute aqueous bases | Soluble in water and ethanol | Soluble in many organic solvents |
| Excitation Max (λex) | Data not available in cited literature. Absorption noted near 450 nm in some applications. | ~515 nm (in neutral lipids); ~554 nm (in polar lipids) | ~494 nm (in water, pH > 7) | ~540 nm (in water) | ~503 nm |
| Emission Max (λem) | Data not available in cited literature. | ~585 nm (in neutral lipids); ~638 nm (in polar lipids) | ~512 nm (in water, pH > 7) | ~580 nm (in water) | ~512 nm |
| Quantum Yield (Φ) | High (>0.95 in PET matrix) | Environment-dependent; strongly fluorescent in hydrophobic environments | High | Solvent-dependent (e.g., 0.65 in basic ethanol) | Very high (often approaching 1.0) |
| Photostability | Good light fastness (Grade 6-7 out of 8) | Moderate | Prone to photobleaching | Moderate | High |
| Environmental Sensitivity | Low | High (Solvatochromic) | High (pH-sensitive) | High (pH-sensitive) | Low |
Key Distinctions and Applications
This compound stands out for its exceptional thermal stability (up to 300°C in polystyrene) and its solubility strictly in organic solvents, making it suitable for high-temperature polymer-based applications or for staining non-polar matrices.[1] Its primary limitation for biological research is its insolubility in aqueous solutions.
Nile Red is a highly lipophilic and solvatochromic stain, meaning its fluorescence color and intensity are highly dependent on the polarity of its environment.[6] This property makes it an excellent tool for staining and quantifying intracellular lipid droplets.[6] Its emission shifts from yellow-gold in neutral lipids to deep red in polar lipids.[6]
Fluorescein is one of the most common fluorophores, particularly in the form of its isothiocyanate derivative (FITC) for antibody conjugation. Its key limitations are its pH sensitivity and its susceptibility to photobleaching.
Rhodamine B is another widely used dye that is brighter and more photostable than Fluorescein. It is often used as a tracer dye in water and for biological staining.[7] Its fluorescence is also sensitive to pH.[7]
BODIPY dyes represent a versatile class of fluorophores known for their high quantum yields, sharp emission peaks, and excellent photostability. They are relatively insensitive to solvent polarity and pH, making them robust labels for a wide range of biological molecules.
Experimental Protocols
To objectively compare the performance of these dyes, standardized experimental protocols are essential. Below is a general methodology for comparing the efficacy of this compound and Nile Red for staining intracellular lipid droplets in cultured cells, a common application for lipophilic dyes.
General Protocol: Comparative Staining of Intracellular Lipids
This protocol provides a framework for evaluating dye performance in fluorescence microscopy.
1. Reagent Preparation:
-
Dye Stock Solutions: Prepare 1 mM stock solutions of both this compound and Nile Red in high-quality, anhydrous dimethyl sulfoxide (DMSO). Aliquot and store at -20°C, protected from light.
-
Working Solutions: Immediately before use, dilute the stock solutions to a final working concentration (typically 0.2-1.0 µM) in a suitable buffer, such as Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS). The optimal concentration should be determined empirically.
-
Cell Culture: Culture adherent cells (e.g., 3T3-L1 adipocytes or oleic acid-treated hepatocytes) on glass-bottom dishes or coverslips suitable for microscopy until they reach the desired confluency.
2. Live-Cell Staining Procedure:
-
Wash the cultured cells twice with pre-warmed PBS to remove residual media.
-
Add the dye working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
Gently wash the cells three times with PBS to remove unbound dye.
-
Add fresh imaging media or PBS to the cells for observation.
3. Fixed-Cell Staining Procedure (Optional):
-
After washing with PBS, fix the cells with a 4% paraformaldehyde (PFA) solution in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilization is generally not required for lipid droplet staining.
-
Proceed with the staining steps as described for live cells (incubation with dye working solution and subsequent washes).
4. Fluorescence Microscopy and Data Acquisition:
-
Image the stained cells using a fluorescence microscope equipped with appropriate filter sets.
-
For Nile Red: Use a standard TRITC/Cy3 filter set (e.g., Ex: 540/25 nm, Em: 605/55 nm) to visualize red fluorescence from polar lipids and a FITC/GFP filter set (e.g., Ex: 470/40 nm, Em: 525/50 nm) for yellow-gold fluorescence from neutral lipids.
-
For this compound: Based on its color, a FITC/GFP filter set would be a logical starting point for imaging.
-
-
Crucially, for a direct comparison, all acquisition parameters (e.g., laser power, exposure time, detector gain) must be kept identical between the samples stained with different dyes.
5. Data Analysis:
-
Quantify the fluorescence intensity of lipid droplets using image analysis software (e.g., ImageJ/Fiji).
-
Measure the signal-to-noise ratio by comparing the mean intensity of stained droplets to the mean intensity of the background cytoplasm.
-
Assess photostability by performing time-lapse imaging and measuring the rate of fluorescence decay under continuous illumination.
Visualized Workflows and Relationships
To further clarify the selection process and experimental design, the following diagrams illustrate key relationships and workflows.
References
- 1. union-pigment.com [union-pigment.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. worlddyevariety.com [worlddyevariety.com]
- 6. This compound [jnogilvychem.com]
- 7. research.tue.nl [research.tue.nl]
- 8. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]
A Comparative Guide to Solvent Yellow 98 and Solvent Orange 60 for Plastic Applications
In the realm of polymer coloration, the selection of the appropriate solvent dye is paramount to achieving desired aesthetics and performance. This guide provides a comprehensive comparison between two widely used colorants, Solvent Yellow 98 and Solvent Orange 60, for researchers, scientists, and professionals in plastic and material science. The following sections detail their performance characteristics, supported by available data, and outline standardized experimental protocols for their evaluation.
Performance Comparison
This compound, a greenish-yellow fluorescent dye, and Solvent Orange 60, a bright, yellowish-orange dye, are both utilized in a variety of plastic resins.[1][2] Their suitability for specific applications is dictated by their distinct properties, including heat stability, lightfastness, and compatibility with different polymers.
| Property | This compound | Solvent Orange 60 |
| C.I. Name | This compound | Solvent Orange 60 |
| C.I. Number | 56238[3] | 564100[4] |
| CAS Number | 12671-74-8, 27870-92-4[3] | 6925-69-5, 61969-47-9[4] |
| Chemical Class | Amino Ketone[5] | Perinone[6] |
| Appearance | Greenish yellow powder[3] | Yellowish orange powder[4] |
| Heat Resistance in PS | 300°C[3][7] | 300°C[4][8] |
| Light Fastness in PS (1-8 scale) | 6-7[3][7] | 8[4][8] |
| Recommended Plastics | PS, HIPS, ABS, PC, PA6, PA66, RPVC, PMMA, SAN, AS, PET[3][9][10] | PS, HIPS, ABS, PC, RPVC, PMMA, SAN, AS, PET[4][8][11] |
| Key Features | Strong fluorescent effect[1][9] | High tinting strength and weather resistance[12] |
Detailed Performance Analysis
Heat Stability: Both this compound and Solvent Orange 60 exhibit excellent heat resistance, withstanding temperatures up to 300°C in polystyrene (PS).[3][4][7][8] This makes them suitable for high-temperature processing methods like injection molding and extrusion.[13] Solvent Orange 60 is noted to have a heat stability of up to 370°C for 5 minutes in certain resins.[6]
Lightfastness: Lightfastness, the ability of a colorant to resist fading upon exposure to light, is a critical factor for products with extended outdoor use. On a scale of 1 to 8, where 8 is superior, Solvent Orange 60 demonstrates a higher lightfastness rating of 8 in PS, compared to this compound's rating of 6-7.[3][4][7][8]
Migration Resistance: Solvent dyes, when properly matched with a polymer, generally exhibit good migration resistance, particularly in amorphous polymers with high glass transition temperatures like PS and PC.[14] Both dyes are reported to have good migration resistance.[1][2] The risk of migration increases in crystalline polymers or when processing temperatures are not optimized.[14]
Color and Fluorescence: this compound is distinguished by its strong greenish-yellow fluorescence, making it ideal for applications where high visibility and vibrant color are desired, such as in safety equipment or decorative items.[1][9][15] Solvent Orange 60 provides a bright, transparent yellowish-orange shade with high tinting strength.[2][8][12]
Polymer Compatibility: Both dyes are compatible with a wide range of plastics, including polystyrene (PS), acrylonitrile butadiene styrene (ABS), polycarbonate (PC), polymethyl methacrylate (PMMA), and polyethylene terephthalate (PET).[3][4][8][9] However, their performance can vary between different polymer matrices. For instance, this compound has limited suitability in PA-66.[1][16]
Experimental Protocols
To quantitatively assess the performance of this compound and Solvent Orange 60 in a specific plastic, the following experimental methodologies are recommended.
Heat Stability Assessment
Objective: To determine the maximum processing temperature a dye can withstand without significant color change.
Methodology:
-
Prepare a masterbatch by dispersing a known concentration (e.g., 1%) of the solvent dye into the desired polymer resin.
-
Further dilute the masterbatch with the natural polymer to achieve the final desired concentration (e.g., 0.05% for transparent applications, 0.1% with TiO2 for opaque applications).
-
Process the colored polymer through an injection molding machine at a range of increasing temperatures (e.g., in 10°C increments).
-
Maintain a consistent dwell time (e.g., 5 minutes) at each temperature.
-
Produce molded plaques at each temperature setting.
-
Visually and instrumentally (using a spectrophotometer) compare the color of the plaques to a standard plaque produced at the lowest processing temperature. The heat stability is the highest temperature at which no significant color deviation (ΔE*ab ≤ 1.5) is observed.
Lightfastness Testing
Objective: To evaluate the resistance of the colored plastic to fading upon exposure to light.
Methodology:
-
Prepare standardized colored plastic plaques as described in the heat stability test.
-
Expose the plaques to a controlled light source (e.g., a Xenon arc lamp) in a weathering tester according to ISO 105-B02 or ASTM G155 standards.
-
Simultaneously expose a set of Blue Wool standards (ISO 105-B08) as a reference.
-
Periodically evaluate the color change of the samples against an unexposed control using a spectrophotometer.
-
The lightfastness is rated on a scale of 1 to 8 by comparing the fading of the sample to that of the Blue Wool standards.
Migration Resistance Test
Objective: To assess the tendency of the dye to migrate from the colored plastic to a contact material.
Methodology:
-
Prepare a colored plastic sample (e.g., a 0.2% pigmented LDPE sheet).
-
Place the colored sample in direct contact with a white, flexible PVC sheet containing 2% TiO2 and a plasticizer (e.g., 80 PHR DOP).
-
Apply a uniform pressure (e.g., 3kg/cm²) to the assembly.
-
Place the assembly in a convection oven at a specified temperature and humidity (e.g., 80°C for 24 hours).[17] A common alternative is 60°C and 95% relative humidity for 24 hours.[18]
-
After the test period, separate the sheets and visually assess the white PVC for any color staining.
-
Rate the degree of migration on a 1 to 5 grey scale, where 5 indicates no migration and 1 indicates severe migration.[17]
Color Strength Determination
Objective: To measure the relative tinting strength of the dye.
Methodology:
-
Prepare samples of the plastic containing a standardized concentration of the dye and a white pigment (e.g., 0.05% dye + 0.1% TiO2).[3]
-
Measure the color coordinates (L, a, b*) of the samples using a spectrophotometer or colorimeter as per ASTM D2244.[19]
-
The color strength can be calculated relative to a standard sample. A common method is the AATCC Test Method 182 for dyes in solution, which can be adapted for plastics.[20] ASTM D4838 provides a standard test method for determining the relative tinting strength of chromatic paints, which can also be adapted.[20]
Visualized Workflows
The following diagrams illustrate the decision-making process for dye selection and a typical experimental workflow for performance evaluation.
References
- 1. China this compound Dyes (Fluorescent yellow 3G) for Plastic factory and manufacturers | Precise Color [precisechem.com]
- 2. China Solvent Orange 60 / CAS 6925-69-5/61969-47-9 factory and manufacturers | Precise Color [precisechem.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. Made-in-China.com - Manufacturers, Suppliers & Products in China [made-in-china.com]
- 6. Orange Colorants for Plastic [colorchem.com]
- 7. dayglo.in [dayglo.in]
- 8. Solvent orange 60|CAS NO.61969-47-9/6925-69-5 [xcolorpigment.com]
- 9. specialchem.com [specialchem.com]
- 10. epsilonpigments.com [epsilonpigments.com]
- 11. Solvent Orange 60 [jnogilvychem.com]
- 12. News - Solvent Orange 60 â Introduction and Application [precisechem.com]
- 13. nbinno.com [nbinno.com]
- 14. what about Application characteristics of solvent dyes in plastics coloring? - FAQ - Emperor Chem [emperordye.com]
- 15. This compound [jnogilvychem.com]
- 16. China this compound / CAS 12671-74-8/27870-92-4 factory and manufacturers | Precise Color [precisechem.com]
- 17. Methods of Testing Fastness of Pigments-Industry News-Qingdao Sanhuan Colorchem CO.,LTD [cncolorchem.com]
- 18. solventdyesupplier.com [solventdyesupplier.com]
- 19. Color Analysis (ASTM E1347 with ASTM D2244) [intertek.com]
- 20. measurecolour.com.my [measurecolour.com.my]
Unveiling Spectral Neighbors: A Comparative Guide to Solvent Yellow 98
A critical analysis for researchers, scientists, and drug development professionals on the spectral overlap of Solvent Yellow 98 with other common fluorophores. This guide provides a framework for understanding potential spectral crosstalk and outlines the necessary experimental protocols for its determination.
Due to the limited availability of public domain data on the specific spectral properties of this compound, a direct quantitative comparison with other fluorophores is not feasible at this time. Its classification as a "greenish yellow" fluorescent dye, however, suggests potential spectral overlap with other fluorophores that absorb and emit in the green-yellow region of the electromagnetic spectrum.
This guide presents a template for such a comparative analysis, highlighting the data required and the experimental procedures to obtain it. We will explore common fluorophore families that are likely to exhibit spectral overlap with this compound and provide the necessary tools to visualize and quantify this interaction.
Potential Spectral Overlap with Common Fluorophores
Given the "greenish-yellow" fluorescence of this compound, researchers should be mindful of potential spectral crosstalk with fluorophores commonly used in biological and chemical applications. Classes of fluorophores that may exhibit spectral overlap include:
-
Coumarins: A family of blue-green emitting fluorophores.
-
Fluorescein and its derivatives (e.g., FITC, Alexa Fluor 488): Bright green fluorophores widely used in microscopy and immunoassays.
-
Green Fluorescent Protein (GFP) and its variants (e.g., eGFP, YFP): Genetically encodable fluorescent proteins with emissions spanning the green to yellow range.
-
Rhodamine derivatives (e.g., TRITC, Rhodamine 6G): Bright orange-red fluorophores that may have overlapping absorption spectra with the emission of this compound.
Quantitative Comparison of Spectral Properties
To accurately assess spectral overlap, the following quantitative data for each fluorophore is essential. The table below is presented as a template for researchers to populate with their own experimental data.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Fluorescein | ~494 | ~518 | ~76,900 | ~0.92 |
| Coumarin 1 | ~373 | ~470 | ~25,000 | ~0.64 |
| Enhanced Green Fluorescent Protein (eGFP) | ~488 | ~507 | ~56,000 | ~0.60 |
| Rhodamine 6G | ~528 | ~551 | ~116,000 | ~0.95 |
Note: The spectral properties of fluorophores can be solvent and environmentally dependent. The values presented for common fluorophores are approximations and should be confirmed under experimental conditions.
Experimental Protocols
To determine the spectral properties of this compound and assess its overlap with other fluorophores, the following experimental protocols are recommended.
Measurement of Absorbance and Fluorescence Spectra
Objective: To determine the excitation and emission maxima, as well as the full spectral profiles, of this compound and other relevant fluorophores.
Materials:
-
Spectrophotometer capable of measuring absorbance spectra.
-
Spectrofluorometer for measuring fluorescence excitation and emission spectra.
-
Quartz cuvettes (1 cm path length).
-
This compound.
-
Other fluorophores of interest.
-
Appropriate solvent (e.g., ethanol, DMSO, or a solvent relevant to the intended application).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine an optimal concentration for spectral measurements (typically in the micromolar range). The optimal concentration for absorbance measurements should yield a maximum absorbance between 0.1 and 1.0 AU. For fluorescence measurements, the absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.
-
Repeat for all other fluorophores to be tested.
-
-
Absorbance Spectrum Measurement:
-
Use the spectrophotometer to measure the absorbance of the diluted fluorophore solution across a relevant wavelength range (e.g., 300-600 nm for a yellow dye).
-
Use the solvent as a blank reference.
-
The wavelength of maximum absorbance (λabs) corresponds to the excitation maximum (λex).
-
-
Fluorescence Emission Spectrum Measurement:
-
Set the excitation wavelength of the spectrofluorometer to the determined λex.
-
Scan the emission spectrum across a wavelength range starting from ~10 nm above the excitation wavelength to a longer wavelength where the fluorescence signal returns to baseline (e.g., for λex = 450 nm, scan from 460 nm to 700 nm).
-
The wavelength at which the highest fluorescence intensity is observed is the emission maximum (λem).
-
-
Fluorescence Excitation Spectrum Measurement:
-
Set the emission wavelength of the spectrofluorometer to the determined λem.
-
Scan the excitation spectrum across a wavelength range shorter than the emission wavelength (e.g., 300-500 nm for λem = 520 nm).
-
The resulting spectrum should resemble the absorbance spectrum and confirms the optimal excitation wavelength.
-
Quantification of Spectral Overlap
The degree of spectral overlap between the emission of a donor fluorophore (like this compound) and the absorption of an acceptor fluorophore is crucial for predicting Förster Resonance Energy Transfer (FRET). The spectral overlap integral, J(λ), can be calculated from the experimental data.
Visualization of Spectral Overlap
The following diagram illustrates the concept of spectral overlap, a key factor in phenomena such as FRET, where the emission spectrum of a donor fluorophore overlaps with the absorption spectrum of an acceptor fluorophore.
Caption: Visualization of spectral overlap for energy transfer.
This guide provides a comprehensive framework for researchers to investigate the spectral properties of this compound and its potential interactions with other fluorophores. By following the outlined experimental protocols and utilizing the provided templates, scientists can generate the necessary data to make informed decisions about the use of this dye in their specific applications and avoid potential issues arising from spectral crosstalk.
A Comparative Guide to the Quantitative Analysis of Solvent Yellow 98
For researchers, scientists, and professionals in drug development requiring precise quantification of Solvent Yellow 98, a variety of analytical techniques are available. The selection of an appropriate method hinges on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. This guide provides an objective comparison of the primary analytical methods for the quantification of this compound and similar solvent dyes: High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV/Vis), HPLC with Tandem Mass Spectrometry (HPLC-MS/MS), and UV-Visible (UV-Vis) Spectrophotometry.
Performance Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV/Vis, HPLC-MS/MS, and UV-Vis Spectrophotometry for the analysis of solvent dyes. It is important to note that these values are illustrative and actual performance may vary depending on the specific instrumentation, method parameters, and sample matrix.
| Parameter | HPLC-UV/Vis | HPLC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | 0.05 - 0.5 mg/L | < 0.05 mg/L | ~1 mg/L |
| Limit of Quantification (LOQ) | 0.15 - 1.5 mg/L | < 0.15 mg/L | ~3 mg/L |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Precision (RSD) | < 2% | < 5% | < 10% |
| Selectivity | High | Very High | Low to Moderate |
| Cost | Moderate | High | Low |
| Throughput | Moderate | Moderate | High |
Detailed Experimental Protocols
High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV/Vis)
This method offers a balance of sensitivity, selectivity, and cost-effectiveness for the quantification of this compound. The following protocol is based on established methods for similar solvent dyes.
Instrumentation:
-
High-Performance Liquid Chromatograph equipped with a pump, autosampler, column compartment, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or deionized)
-
This compound analytical standard
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is typically used. For example, an isocratic mobile phase of 90:10 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: The maximum absorbance wavelength (λmax) of this compound in the chosen mobile phase. This should be determined by scanning a standard solution from 200-800 nm.
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution (e.g., 100 mg/L): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) in a volumetric flask.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase to create a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50 mg/L).
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase. The sample may require filtration through a 0.45 µm syringe filter prior to injection to remove particulate matter. Dilute the sample as necessary to ensure the concentration falls within the linear range of the calibration curve.
Method Validation Parameters:
-
Linearity: A calibration curve of peak area versus concentration should be constructed. A correlation coefficient (R²) greater than 0.999 is desirable.
-
Accuracy: Determined by spike and recovery experiments at different concentration levels. Recoveries should typically be within 98-102%.
-
Precision: Assessed by replicate injections of a standard solution. The relative standard deviation (RSD) should be less than 2%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Can be estimated from the standard deviation of the response and the slope of the calibration curve, or based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ). For a similar dye, Solvent Yellow 124, LOD and LOQ were reported to be between 0.56-0.77 mg/L and 1.88-2.55 mg/L, respectively, using HPLC.[1]
UV-Visible Spectrophotometry
This technique is a simpler and more cost-effective method, suitable for routine analysis of relatively pure samples where high selectivity is not required.
Instrumentation:
-
UV-Visible Spectrophotometer (double beam recommended)
-
Matched quartz cuvettes (e.g., 1 cm path length)
Reagents:
-
Solvent for dissolving the sample (e.g., methanol, acetonitrile, or ethanol)
-
This compound analytical standard
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution across the UV-Vis spectrum (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax).
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of known concentration as described for the HPLC method.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve.
-
Sample Preparation: Dissolve the sample in the same solvent used for the standards and dilute to an absorbance value that falls within the linear range of the instrument (typically 0.1 - 1.0 Absorbance Units).
-
-
Measurement:
-
Set the spectrophotometer to the predetermined λmax.
-
Zero the instrument using a blank solution (the pure solvent).
-
Measure the absorbance of the standard solutions and the sample solution.
-
-
Quantification: Construct a calibration curve by plotting absorbance versus concentration for the standard solutions. Determine the concentration of the sample from its absorbance using the calibration curve.
Method Validation Parameters:
-
Linearity: A calibration curve should be linear with an R² value greater than 0.995.
-
Accuracy: Spike and recovery studies should yield recoveries typically within 90-110%.
-
Precision: The RSD of replicate measurements should be less than 10%.
-
LOD and LOQ: Can be estimated from the standard deviation of the blank and the slope of the calibration curve.
Diagrams
Caption: General workflow for the quantitative analysis of this compound.
Caption: Logical relationships of components in different analytical techniques.
Conclusion
The choice of an analytical method for the quantitative analysis of this compound should be guided by the specific requirements of the study. For highly accurate, precise, and selective quantification, especially in complex matrices, HPLC-UV/Vis is the recommended method. If even greater sensitivity and selectivity are needed, or if confirmation of the analyte's identity is critical, HPLC-MS/MS would be the preferred, albeit more costly, alternative. For rapid, routine, and cost-effective analysis of relatively pure samples, UV-Vis Spectrophotometry can be a suitable option, provided its limitations in selectivity are acceptable. Proper method development and validation are crucial to ensure reliable and accurate results regardless of the technique chosen.
References
Validation of Solvent Yellow 98 as a Tracer Dye: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of Solvent Yellow 98 as a tracer dye, offering an objective comparison with alternative fluorescent probes. The performance of this compound is evaluated against established tracer dyes such as Rhodamine B, Nile Red, and BODIPY dyes, supported by a summary of their key photophysical and chemical properties. Detailed experimental protocols for the validation of tracer dyes are also provided to aid researchers in their practical applications.
Comparative Analysis of Tracer Dyes
The selection of an appropriate tracer dye is critical for the accuracy and reliability of fluorescence-based assays in research and drug development. This section compares the key characteristics of this compound with other commonly used fluorescent tracers.
| Property | This compound | Rhodamine B | Nile Red | BODIPY FL |
| Chemical Class | Thioxanthene | Xanthene | Phenoxazone | Boron-dipyrromethene |
| Appearance | Greenish-yellow powder[1][2] | Green powder[3] | Red powder | Orange solid |
| Solubility | Soluble in organic solvents, insoluble in water[4][5] | Soluble in water (8-15 g/L) and ethanol (15 g/L)[3][6] | Soluble in organic solvents, poorly soluble in water[7] | Soluble in organic solvents like DMSO and ethanol[] |
| Fluorescence | Strong fluorescent light[1][2] | Strong fluorescence, tunable around 610 nm[3] | Intense fluorescence in lipid-rich environments, weak in polar solvents | Bright, green fluorescence with high quantum yield[9] |
| Quantum Yield (Φ) | Not widely reported | ~0.31 in water, 0.49-0.68 in ethanol[3] | Highly solvent-dependent | Typically high, often approaching 1.0[10] |
| Light Fastness | Good (Grade 6-7 on a scale of 1-8)[1][2] | Moderate | Good | Excellent photostability[11][12] |
| Heat Resistance | High (up to 300°C in polystyrene)[1] | Decomposes at 210-211°C[3] | Melting point 203-205°C | Generally high thermal stability |
| Common Applications | Coloring plastics, fluorescent inks[2][13] | Water tracer, biological stain[3][14] | Staining intracellular lipid droplets, drug delivery studies[15][16][17][18] | Labeling lipids, proteins, nucleic acids; cellular imaging[][12] |
Experimental Protocols
Accurate validation of a tracer dye requires standardized experimental procedures. The following are detailed methodologies for key experiments.
Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the test sample to a well-characterized standard with a known quantum yield.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
Spectroscopic grade solvents
-
Quantum yield standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Test dye solution (e.g., this compound in a suitable organic solvent)
Procedure:
-
Prepare a series of dilute solutions of both the standard and the test dye. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure the UV-Vis absorption spectra for all solutions and record the absorbance at the excitation wavelength.
-
Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings (e.g., slit widths).
-
Integrate the area under the emission spectra for each solution to obtain the integrated fluorescence intensity.
-
Plot the integrated fluorescence intensity versus absorbance for both the standard and the test dye.
-
Calculate the quantum yield of the test sample (Φ_x) using the following equation:
Φ_x = Φ_std * (m_x / m_std) * (n_x / n_std)²
Where:
-
Φ_std is the quantum yield of the standard.
-
m_x and m_std are the slopes of the linear fits for the test sample and the standard, respectively.
-
n_x and n_std are the refractive indices of the solvents used for the test sample and the standard, respectively.
-
Photostability Assessment
Photostability is the ability of a dye to resist photodegradation upon exposure to light.
Materials:
-
Light source with controlled intensity (e.g., xenon lamp with appropriate filters)
-
Spectrofluorometer or UV-Vis spectrophotometer
-
Quartz cuvette
-
Test dye solution
Procedure:
-
Prepare a solution of the tracer dye at a known concentration.
-
Measure the initial absorbance or fluorescence intensity of the solution.
-
Expose the solution to the light source for a defined period. A control sample should be kept in the dark.
-
Measure the absorbance or fluorescence intensity at regular intervals during the exposure.
-
Plot the change in absorbance or fluorescence intensity as a function of exposure time. The rate of decay indicates the photostability of the dye.
-
The photobleaching quantum yield can be calculated for a more quantitative comparison.
Visualizations
Experimental Workflow: Cellular Uptake of a Fluorescent Tracer Dye
The following diagram illustrates a typical workflow for assessing the cellular uptake of a lipophilic tracer dye, such as those used for staining lipid droplets.
Caption: Workflow for assessing cellular uptake of a fluorescent tracer dye.
Signaling Pathway: Lipid Metabolism Regulation
Lipophilic tracer dyes are often used to study lipid droplets, which are central to lipid metabolism. The following diagram depicts a simplified signaling pathway involved in the regulation of lipid metabolism.[19][20][21][22][23]
Caption: Key signaling molecules in the regulation of lipid metabolism.
References
- 1. dayglo.in [dayglo.in]
- 2. This compound|CAS NO.12671-74-8/27870-92-4 [xcolorpigment.com]
- 3. Rhodamine B - Wikipedia [en.wikipedia.org]
- 4. This compound [jnogilvychem.com]
- 5. This compound Dyes (Fluorescent yellow 3G) for Plastic [colorbloomdyes.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. [PDF] Recent Advances in Fluorescent Probes for Lipid Droplets | Semantic Scholar [semanticscholar.org]
- 9. BODIPY FL Dye | Thermo Fisher Scientific - US [thermofisher.com]
- 10. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. BODIPY-Based Molecules for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. union-pigment.com [union-pigment.com]
- 14. Rhodamine - Wikipedia [en.wikipedia.org]
- 15. Page loading... [guidechem.com]
- 16. Impact of covalently Nile Red and covalently Rhodamine labeled fluorescent polymer micelles for the improved imaging of the respective drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Contact-mediated intracellular delivery of hydrophobic drugs from polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Central cellular signaling pathways involved with the regulation of lipid metabolism in the liver: a review [redalyc.org]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. longdom.org [longdom.org]
- 22. sinobiological.com [sinobiological.com]
- 23. researchgate.net [researchgate.net]
A Comparative Analysis of Thermal Resistance in Solvent Dyes for Research and Development
For researchers, scientists, and professionals in drug development, the selection of appropriate dyes with high thermal stability is critical for a range of applications, from high-temperature polymer processing to ensuring the stability of colored formulations. This guide provides an objective comparison of the thermal resistance of various solvent dyes, supported by experimental data and detailed protocols.
Solvent dyes are prized for their solubility in organic solvents and their ability to impart vibrant, transparent color to plastics, resins, and other non-polar materials.[1][2] A key performance characteristic of these dyes is their thermal stability, which dictates their suitability for high-temperature manufacturing processes.[3][4] The thermal resistance of a dye is influenced by its chemical structure, with classes like anthraquinones, perinones, and quinolines generally exhibiting high stability.[5]
Comparative Thermal Stability of Solvent Dyes
The following table summarizes the thermal resistance data for a selection of solvent dyes from different chemical classes. The data has been compiled from various technical sources. The primary method for evaluating thermal stability is Thermogravimetric Analysis (TGA), which measures the weight loss of a substance as a function of temperature. The onset of decomposition is a key indicator of thermal resistance.
| Dye Name (C.I. Name) | Chemical Class | Decomposition/Heat Stability Temperature (°C) | Analysis Method/Conditions |
| Anthraquinone Dyes | |||
| Solvent Green 3 | Anthraquinone | 300 - 350 | Heat Resistance |
| Solvent Blue 35 | Anthraquinone | 252 (Decomposition) | TGA |
| Solvent Yellow 163 | Anthraquinone | > 350 (Melting Point) | - |
| 1-Nitroanthraquinone | Anthraquinone | ~300 - 400 | DSC |
| 1,5-Dinitroanthraquinone | Anthraquinone | ~300 - 400 | DSC |
| 1,8-Dinitroanthraquinone | Anthraquinone | ~300 - 400 | DSC |
| Chrysophanol | Anthraquinone | 284 (Tmax1), 412 (Tmax2) | TGA/DTG |
| Azo Dyes | |||
| Solvent Red 24 | Azo | Stable up to 200 | Heat Resistance |
| Azobenzene Derivatives | Azo | 218.9 - 333.6 (DTG Peak) | TGA/DTG |
| Perinone Dyes | |||
| Solvent Red 179 | Perinone | 300 - 370 | Heat Resistance (up to 300°C) / Heat Stability (370°C for 5 min) |
| Perylene Derivatives | Perylene | 349 (5% weight loss) | TGA |
| Quinoline Dyes | |||
| Quinoline Derivatives | Quinoline | 313 - 387 | TGA |
| Thioxanthene Dyes | |||
| Solvent Orange 63 | Thioxanthene | > 400 (Decomposition) | - |
Note: Decomposition temperatures and heat stability values can vary depending on the specific experimental conditions (e.g., heating rate, atmosphere).
Experimental Protocols
A standardized method for assessing the thermal stability of dyes is crucial for accurate comparisons. Thermogravimetric Analysis (TGA) is the most common technique employed for this purpose.
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of a solvent dye by measuring its mass change as a function of temperature.[6]
Instrumentation: A high-precision thermogravimetric analyzer.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried dye sample into a ceramic or platinum TGA pan.[6]
-
Instrument Setup: Place the sample pan within the TGA furnace. To prevent oxidative degradation, purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).[6]
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample to a final temperature (e.g., 600-800 °C) at a controlled, linear heating rate of 10 °C/min.[6]
-
-
Data Acquisition: Continuously record the sample's weight as a function of temperature throughout the heating program.[6]
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition, temperatures of maximum weight loss, and the percentage of residual mass. The derivative of the TGA curve (DTG) helps to pinpoint the temperatures at which the rate of decomposition is fastest.[6]
Visualizing the Experimental Workflow and Influencing Factors
To better understand the process of thermal analysis and the factors that influence the thermal stability of dyes, the following diagrams have been generated.
Caption: A flowchart of the experimental workflow for Thermogravimetric Analysis (TGA).
Caption: Factors influencing the thermal stability of solvent dyes.
References
- 1. News - SOLVENT GREEN 3-Introduction and Application [precisechem.com]
- 2. cncolorchem.com [cncolorchem.com]
- 3. additivesforpolymer.com [additivesforpolymer.com]
- 4. Solvent Green 3 - solvent green 5B - solvent green s-5b from Emperor Chem [emperordye.com]
- 5. kochcolor.com [kochcolor.com]
- 6. Solvent Blue 35 (CAS 17354-14-2) | Dye for Plastics (PC/PS) & Fuel | Royalchem [royal-chem.com]
A Comparative Performance Analysis of Solvent Yellow 98 in ABS and PC Plastics
In the realm of polymer coloration, the selection of an appropriate dye is paramount to achieving desired aesthetic and functional properties. This guide provides a comprehensive comparison of the performance of Solvent Yellow 98 in two widely used engineering plastics: Acrylonitrile Butadiene Styrene (ABS) and Polycarbonate (PC). This analysis is intended for researchers, scientists, and professionals in drug development who utilize colored polymers in their applications. The comparison is supported by experimental data for this compound and its alternatives, along with detailed experimental protocols.
Executive Summary
This compound, a greenish-yellow fluorescent dye, exhibits high thermal stability and good lightfastness, making it a suitable candidate for coloring both ABS and PC plastics.[1][2][3][4][5] Generally, it demonstrates a heat resistance of up to 300°C in both polymers.[6] However, subtle differences in its performance, particularly concerning lightfastness and migration resistance, can be observed between the two plastics. This guide will delve into these nuances and compare its performance with alternative solvent dyes.
Performance of this compound: ABS vs. PC
The following table summarizes the key performance indicators of this compound in ABS and PC. It is important to note that while some data is specific to each polymer, certain metrics, such as lightfastness, are often reported in Polystyrene (PS) and are used as a proxy.
| Performance Metric | ABS | PC | Source |
| Heat Stability | 300°C | 300°C | [6] |
| Lightfastness (Blue Wool Scale) | 6-7 (in PS) | 6-7 (in PS) | [1][3] |
| Migration Resistance | Good | Good | [6][7] |
| Color Shade | Greenish-Yellow Fluorescent | Greenish-Yellow Fluorescent | [2][6][7] |
| Suitability | Applicable | Superior | [6] |
Alternative Yellow Solvent Dyes
For applications demanding different performance characteristics, several alternative yellow solvent dyes are available for coloring ABS and PC.
| Dye Name | C.I. Name | Heat Stability | Lightfastness | Key Features | Suitable Polymers | Source |
| Solvent Yellow 114 | Solvent Yellow 114 | 300°C | 7-8 (in PS) | Good migration resistance, high tinting strength. | PS, PET, ABS, PC | [8][9][10][11] |
| Solvent Yellow 163 | Solvent Yellow 163 | 300°C (in ABS), 360°C (in PC) | 7 (in ABS), 8 (in PC) | Excellent light and weather resistance. | PS, ABS, PC, PET, PMMA | [12][13][14][15] |
| Solvent Yellow 179 | Disperse Yellow 201 | High | Good | Suitable for transparent and opaque dyeing. | ABS, PC/ABS, PMMA, PC, PET, PS, SAN | [16][17][18][19][20] |
| Solvent Yellow 184 | Solvent Yellow 184 | Good | Good | Brilliant green-yellow shade. | Plastics, polymer, fiber, rubber, wax, oil | [21][22][23][24][25] |
Experimental Protocols
The following are detailed methodologies for key experiments to assess the performance of solvent dyes in plastics.
Heat Stability Determination
This protocol is based on the principles outlined in ISO 787-21 and EN 12877-3.
References
- 1. epsilonpigments.com [epsilonpigments.com]
- 2. union-pigment.com [union-pigment.com]
- 3. dayglo.in [dayglo.in]
- 4. This compound, Fluorescent yellow 3G [xcwydyes.com]
- 5. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]
- 6. China this compound / CAS 12671-74-8/27870-92-4 factory and manufacturers | Precise Color [precisechem.com]
- 7. China this compound Dyes (Fluorescent yellow 3G) for Plastic factory and manufacturers | Precise Color [precisechem.com]
- 8. mahavirdyes.com [mahavirdyes.com]
- 9. China Solvent Yellow 114 / CAS 7576-65-0/75216-45-4/12223-85-7 factory and manufacturers | Precise Color [precisechem.com]
- 10. epsilonpigments.com [epsilonpigments.com]
- 11. Solvent Yellow 114 - [origochem.com]
- 12. News - PIGMENT ORANGE 64 â Introduction and Application [precisechem.com]
- 13. additivesforpolymer.com [additivesforpolymer.com]
- 14. specialchem.com [specialchem.com]
- 15. Solvent yellow 163|CAS NO.13676-91-0/106768-99-4 [xcolorpigment.com]
- 16. Palmer Holland - MACROLEX Yellow 6G/OF [products.palmerholland.com]
- 17. Palmer Holland - MACROLEX Yellow 6G Gran/OF [products.palmerholland.com]
- 18. Palmer Holland - MACROLEX Yellow 6G FG/OF [products.palmerholland.com]
- 19. CheMondis Marketplace [chemondis.com]
- 20. MACROLEX® Gelb 6G TR. [lanxess.com]
- 21. epsilonpigments.com [epsilonpigments.com]
- 22. ulprospector.com [ulprospector.com]
- 23. Best Solvent Yellow 184 Exporters, Product - Hermeta [hermetachem.com]
- 24. specialchem.com [specialchem.com]
- 25. worlddyevariety.com [worlddyevariety.com]
High-Temperature Alternatives to Solvent Yellow 98: A Comparative Guide
For researchers, scientists, and professionals in drug development and related fields requiring high-performance colorants for demanding applications, the selection of a thermally stable solvent dye is critical. Solvent Yellow 98, a greenish-yellow fluorescent dye, is often utilized for its vibrant color. However, for applications requiring superior heat resistance, a number of robust alternatives are available. This guide provides an objective comparison of this compound and its high-temperature alternatives, supported by performance data and detailed experimental methodologies.
Performance Comparison of High-Temperature Solvent Dyes
The following table summarizes the key performance characteristics of this compound and several viable alternatives. The data has been compiled from various technical sources to facilitate a direct comparison for informed material selection.
| Dye Name | C.I. Name | CAS Number | Heat Resistance (°C) | Lightfastness (Blue Wool Scale) | Compatible Resins |
| This compound | This compound | 12671-74-8 | Up to 300°C in PS[1][2][3] | 6-7[2][3] | PS, HIPS, ABS, PC, PVC-R, PET, PMMA, SAN, AS, PA6[3][4][5] |
| Solvent Yellow 114 | Solvent Yellow 114 | 7576-65-0 | Up to 370°C for 5 minutes[6] | 7-8[6] | ABS, PBT, PC, PET, PMMA, PSU[6] |
| Solvent Yellow 163 | Solvent Yellow 163 | 13676-91-0 | Up to 360°C in PC; 300°C in PS & ABS[7][8] | 7-8[6][8][9] | PS, ABS, SAN, PET, PBT, PC, POM, PMMA, PVC[7] |
| Solvent Orange 60 | Solvent Orange 60 | 6925-69-5 | Up to 350°C in PC & PET[10] | 7-8[10] | PS, ABS, PMMA, PC, PET, Polymers, Fibers[11] |
| Solvent Red 135 | Solvent Red 135 | 71902-17-5 | Up to 300-320°C[12][13][14] | 7-8[12][13][14] | PS, PET, PA, PC, ABS[13] |
Experimental Protocols
The performance data presented above is determined through standardized testing methodologies. Below are detailed protocols for key experiments used to evaluate the suitability of these dyes for high-temperature applications.
Heat Stability Testing
Objective: To determine the maximum temperature at which a solvent dye remains stable in a specific polymer without significant color change.
Methodology (based on EN 12877-2): [15]
-
Preparation of Samples: A masterbatch of the solvent dye in the test polymer is prepared at a specified concentration.
-
Injection Molding: Standard-sized color plaques are produced using an injection molding machine. An initial set of plaques is molded at a baseline temperature (e.g., 200°C).
-
Incremental Temperature Increase: The temperature of the injection molding machine is increased in increments of 20°C, with a residence time of 5 minutes at each temperature.[15] A set of plaques is produced at each temperature increment.
-
Colorimetric Analysis: The color of the plaques produced at elevated temperatures is compared to the baseline plaques using a spectrophotometer.
-
Determination of Heat Resistance: The heat resistance is defined as the temperature at which the color difference (ΔE) between the test plaque and the baseline plaque exceeds a value of 3.[15]
Lightfastness Testing
Objective: To assess the resistance of a colored material to fading upon exposure to light.
Methodology (based on ISO 105-B02): [16][17]
-
Sample Preparation: A specimen of the polymer colored with the solvent dye is prepared.[17]
-
Blue Wool Standards: A set of standardized blue wool fabrics with known lightfastness ratings (ranging from 1 to 8) are used as controls.[17]
-
Exposure: The test specimen and the blue wool standards are simultaneously exposed to a controlled artificial light source, typically a xenon arc lamp, which simulates natural sunlight.[16][17][18] A portion of each sample is shielded from the light to serve as an unexposed reference.
-
Evaluation: The exposure is continued until a specified color change is observed on the blue wool standards.
-
Rating: The lightfastness of the test specimen is rated by comparing its degree of fading to that of the blue wool standards. The rating corresponds to the blue wool standard that shows a similar level of color change.[17]
Migration Resistance Testing
Objective: To evaluate the tendency of a dye to move from the colored polymer to a contacting material.
Methodology: [16]
-
Sample Preparation: A sample of the polymer colored with the solvent dye is prepared.
-
Contact with Substrate: The colored sample is pressed against a white, uncolored material (e.g., wet paper or white cloth).[16]
-
Controlled Conditions: The assembly is placed in a controlled environment, typically at an elevated temperature and humidity (e.g., 60°C and 95% relative humidity) for a specified duration (e.g., 24 hours).[16]
-
Evaluation: After the test period, the white material is examined for any color transfer from the dyed sample. The degree of color migration is assessed visually.
Logical Selection Pathway for High-Temperature Dyes
The process of selecting a suitable high-temperature solvent dye involves a series of considerations, from initial application requirements to final performance validation. The following diagram illustrates a logical workflow for this selection process.
Caption: Logical workflow for selecting a high-temperature solvent dye.
References
- 1. union-pigment.com [union-pigment.com]
- 2. dayglo.in [dayglo.in]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. specialchem.com [specialchem.com]
- 5. This compound - Fluorescent Yellow 3G - Rosaplast Yellow F5G from Emperor Chem [emperordye.com]
- 6. Yellow Colorants for Plastic [colorchem.com]
- 7. News - Solvent Yellow 163 [yinzhaochemical.com]
- 8. Solvent Yellow 163, Transparent Yellow GHS, CAS 13676-91-0 [xcwydyes.com]
- 9. vibfast.com [vibfast.com]
- 10. News - Solvent Orange 60 â Introduction and Application [precisechem.com]
- 11. Solvent Orange 60 / Solvent Dyes - Honor Pigments [honorpigment.com]
- 12. nbinno.com [nbinno.com]
- 13. Solvent Red 135 [jnogilvychem.com]
- 14. cncolorchem.com [cncolorchem.com]
- 15. en.focuspigment.com [en.focuspigment.com]
- 16. solventdyesupplier.com [solventdyesupplier.com]
- 17. fyitester.com [fyitester.com]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Solvent Yellow 98: A Step-by-Step Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development, the proper management and disposal of laboratory chemicals is a critical component of ensuring a safe and compliant work environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Solvent Yellow 98, a fluorescent dye also known as Fluorescent Yellow 3G. Adherence to these procedures will help safeguard personnel and mitigate environmental impact.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound with care. Although Safety Data Sheets (SDS) may indicate that it is not classified as a hazardous substance under the Globally Harmonized System (GHS), general best practices for chemical handling should always be observed.[1][2]
Personal Protective Equipment (PPE) and Handling:
-
Always work in a well-ventilated area to avoid inhalation of dust or aerosols.[1]
-
Wear appropriate personal protective equipment, including chemical-resistant gloves, safety glasses, and a lab coat.[1]
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and consult a physician.[1][2][3]
Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated location.[1]
-
Keep it segregated from incompatible materials and foodstuffs.[1]
Quantitative Data Summary
While specific quantitative data for the environmental impact of this compound is largely unavailable in the provided safety data sheets, the following table summarizes its key identifiers and physical properties.[1][2]
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Fluorescent Yellow 3G, Keyplast Fluorescent Yellow 3R |
| CAS Number | 12671-74-8 |
| Molecular Formula | C₃₆H₄₅NO₂S |
| GHS Classification | Not Classified |
| Physical State | Greenish-yellow solid |
Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves professional waste management services to ensure environmental protection.[2] Under no circumstances should this chemical be discharged into sewer systems or drains. [1][2]
Step 1: Waste Collection and Segregation
-
Collect all waste this compound, including contaminated materials like paper towels or PPE, in a dedicated and clearly labeled waste container.
-
The container must be suitable for chemical waste, meaning it is durable, leak-proof, and has a secure lid.[1]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.
Step 2: Container Labeling
-
Label the waste container clearly with "Waste this compound" and include the CAS number (12671-74-8).
-
Indicate any other components mixed with the waste, if applicable.
-
Follow your institution's specific labeling requirements for chemical waste.
Step 3: Temporary Storage
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from general laboratory traffic.
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
The recommended disposal methods are through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing to minimize environmental release.[2]
Step 5: Decontamination of Reusable Containers
-
If you need to reuse the original container, it must be thoroughly decontaminated.
-
Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as chemical waste, following the same procedure as for the original substance.
-
Once decontaminated, the container can be offered for recycling or reconditioning.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these detailed procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, contributing to a culture of safety and sustainability within their research endeavors.
References
Essential Safety and Logistical Information for Handling Solvent Yellow 98
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous chemicals such as Solvent Yellow 98. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational plans for safe handling, and proper disposal procedures.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety.[1][2] The following table summarizes the required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards.[3] A face shield may be required for large quantities or splash hazards.[3] | To protect eyes from dust particles and potential splashes of solutions containing the dye.[4][5] |
| Hand Protection | Chemical-impermeable gloves, such as nitrile gloves.[1][4] Gloves should be inspected before use and disposed of after handling.[6] | To prevent skin contact with the dye. Nitrile gloves offer good resistance to a variety of chemicals.[4] |
| Body Protection | A laboratory coat, fully buttoned. Consider a chemically resistant apron for larger quantities. Wear long pants and closed-toe shoes. | To protect the skin from accidental spills and contamination. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1][6] If a fume hood is not feasible, a NIOSH-approved respirator (e.g., N95) for particulates is necessary.[3][4][5] | To prevent inhalation of the powdered dye, which can cause respiratory irritation.[1][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and comply with regulations.[1][7]
Waste Segregation and Collection
All materials that come into contact with this compound should be considered hazardous waste. This includes:
-
Unused or expired this compound
-
Contaminated PPE (gloves, etc.)
-
Contaminated lab supplies (weighing boats, pipette tips, etc.)
-
Solutions containing this compound
-
Spill cleanup materials
These materials must be collected in a dedicated, properly labeled, and sealed hazardous waste container.[1][7]
The following diagram illustrates the decision-making process for the disposal of materials contaminated with this compound.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate non-essential personnel from the area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[1]
-
Contain: Prevent the spill from spreading. For dry spills, avoid creating dust.[8]
-
Clean-up: Carefully collect the spilled material using spark-proof tools and place it in a sealed container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Dispose of all cleanup materials as hazardous waste.[1]
It is imperative to adhere to all local, state, and federal regulations regarding the disposal of hazardous chemical waste.[7][8] Consult your institution's environmental health and safety (EHS) department for specific guidance.
References
- 1. echemi.com [echemi.com]
- 2. Personal protective-equipment-for-dyeing | PDF [slideshare.net]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. The Best Protective Gear for Tie-Dyeing: Gloves, Aprons, and More [floxytiedye.com]
- 5. reddit.com [reddit.com]
- 6. Page loading... [wap.guidechem.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
